Acetaminophen glucuronide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H16NNaO8 |
|---|---|
Molecular Weight |
353.29 g/mol |
IUPAC Name |
sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i2D,3D,4D,5D; |
InChI Key |
OINXIJJEOMGKPB-HPZSZCCASA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[2H].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
What is Acetaminophen glucuronide-d4 and its chemical properties
An In-depth Technical Guide to Acetaminophen (B1664979) Glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen glucuronide-d4 is the deuterated form of acetaminophen glucuronide, the major, inactive metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). The "-d4" designation indicates that four hydrogen atoms on the phenyl ring of the molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1] Its near-identical physicochemical properties to the endogenous analyte ensure it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process and enhancing the accuracy and precision of quantification.[2][3]
This guide provides a comprehensive overview of the chemical properties of this compound, its role in the metabolic pathway of its parent compound, and detailed experimental protocols for its application in a research setting.
Chemical and Physical Properties
The key chemical and physical properties of this compound and its corresponding non-deuterated (endogenous) analogue are summarized below. The primary difference is the molecular weight, which is increased by the mass of the four deuterium atoms. This mass shift is fundamental to its utility as an internal standard, allowing it to be distinguished from the analyte by a mass spectrometer.
| Property | This compound (Sodium Salt) | Acetaminophen Glucuronide (Sodium Salt) |
| Molecular Formula | C₁₄H₁₂D₄NNaO₈ | C₁₄H₁₆NNaO₈[4] |
| Molecular Weight | 353.29 g/mol [5] | 349.27 g/mol [4] |
| Exact Mass | 353.09 g/mol [5] | 349.0774 g/mol [4] |
| IUPAC Name | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[5] | 4-(acetylamino)phenyl β-D-glucopyranosiduronic acid, monosodium salt |
| Synonyms | APAP Glucuronide-d4 | Paracetamol Glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide[4] |
| Appearance | Solid Powder[4] | Solid[4] |
| Solubility | Soluble in DMSO[4] | Slightly soluble in methanol (B129727) and water[4] |
Metabolic Pathway of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[6]
-
Glucuronidation: This is the major metabolic route in adults, accounting for approximately 45-55% of acetaminophen metabolism.[6] The enzyme UDP-glucuronosyltransferase (UGT) conjugates acetaminophen with glucuronic acid to form the non-toxic metabolite, acetaminophen glucuronide.
-
Sulfation: This pathway accounts for about 30-44% of acetaminophen metabolism and involves the conjugation with sulfate (B86663) by sulfotransferase (SULT) enzymes, forming acetaminophen sulfate, another non-toxic metabolite.
-
Oxidation: A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. The subsequent depletion of GSH stores allows NAPQI to bind to cellular proteins, causing hepatocellular necrosis and liver damage.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of acetaminophen glucuronide in biological matrices like plasma, serum, or urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective
To develop and validate a robust LC-MS/MS method for the accurate quantification of acetaminophen glucuronide in human plasma samples for pharmacokinetic or toxicological studies.
Materials and Reagents
-
Acetaminophen glucuronide (Certified Reference Standard)
-
This compound (Internal Standard, IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile[1]
-
Formic acid (ACS grade)
-
Ultrapure water
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of acetaminophen glucuronide reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL). Prepare a working IS solution by diluting the IS stock solution to a fixed concentration (e.g., 500 ng/mL) in methanol.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[7]
-
Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into the respective tubes.
-
Add Internal Standard: Add 20 µL of the working IS solution (500 ng/mL) to every tube except for the blank matrix sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.[1]
-
Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC/HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient starts at 5% B, ramps to 95% B to elute the analyte, and then re-equilibrates to initial conditions.
-
Ionization Mode: ESI Negative
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
-
Acetaminophen Glucuronide: m/z 326.1 → 150.1
-
This compound: m/z 330.1 → 154.1 (Note: Specific m/z values should be optimized on the instrument used).
-
Workflow and Data Analysis
The overall experimental workflow, from sample receipt to final data reporting, is crucial for ensuring data integrity and reproducibility.
Data Analysis: The concentration of acetaminophen glucuronide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentrations of the unknown samples are interpolated from this curve. The use of the deuterated internal standard corrects for any sample loss during preparation or fluctuations in instrument response, ensuring high-quality, reliable data.[1]
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]
- 4. US5908927A - Synthesis of deuterated opiate glucuronides - Google Patents [patents.google.com]
- 5. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetaminophen glucuronide-d4 structure and molecular weight
An In-depth Technical Guide to Acetaminophen (B1664979) Glucuronide-d4
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Acetaminophen glucuronide-d4, a key metabolite in drug metabolism studies. This guide details its chemical structure, molecular properties, and its application in experimental settings.
Core Compound Properties
This compound is the deuterated form of Acetaminophen glucuronide, a major, inactive metabolite of Acetaminophen (paracetamol).[1] The deuterium (B1214612) labels provide a distinct mass-to-charge ratio, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2]
Chemical Structure
The chemical structure of this compound features four deuterium atoms on the phenyl ring of the acetaminophen moiety. Its IUPAC name is sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate.[3]
Quantitative Data Summary
The key quantitative properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison.
| Property | This compound (Sodium Salt) | Acetaminophen glucuronide (Free Acid) |
| Molecular Formula | C₁₄H₁₂D₄NNaO₈ | C₁₄H₁₇NO₈ |
| Molecular Weight | 353.29 g/mol [3] | 327.29 g/mol [4] |
| Monoisotopic Mass | 351.1393 Da (calculated) | 327.0954 Da[5] |
| CAS Number | Not explicitly available | 16110-10-4[5] |
Metabolic Pathway of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[6][7] Glucuronidation is the most prominent route, accounting for 45-55% of acetaminophen metabolism.[8][9] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate acetaminophen with glucuronic acid to form the water-soluble and pharmacologically inactive Acetaminophen glucuronide, which is then excreted in the urine.[1][10] A smaller fraction is converted by cytochrome P450 enzymes to a toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6][7]
Caption: Metabolic pathways of acetaminophen in the liver.
Experimental Protocols
This compound is commonly used as an internal standard (IS) for the quantification of acetaminophen glucuronide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol below is a representative workflow.
Protocol: Quantification of Acetaminophen Glucuronide in Plasma using LC-MS/MS
1. Objective: To accurately quantify the concentration of Acetaminophen glucuronide in human plasma samples by utilizing this compound as an internal standard to correct for matrix effects and variability during sample preparation and analysis.[11]
2. Materials and Reagents:
-
Acetaminophen glucuronide (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA anticoagulant)[12]
-
Acetonitrile (B52724) (HPLC grade)[12]
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)[12]
-
Deionized water
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
3. Stock and Working Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare separate primary stock solutions of Acetaminophen glucuronide and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Acetaminophen glucuronide by serially diluting the primary stock solution with a 50:50 methanol:water mixture. These will be used to spike into the biological matrix to create calibration standards.
-
Working Internal Standard (IS) Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in acetonitrile.[12]
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each calibration standard, quality control (QC) sample, and study sample into separate wells of a 96-well plate.[11]
-
Add 50 µL of the working internal standard solution (this compound) to all wells except for the blank matrix samples.
-
To precipitate proteins, add 400 µL of chilled acetonitrile to each well.[11]
-
Seal the plate and vortex for 2-5 minutes to ensure thorough mixing.[11][12]
-
Centrifuge the plate for 5-10 minutes at a high speed (e.g., 13,000 g) to pellet the precipitated proteins.[11][12]
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.[11]
5. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable C18 column for chromatographic separation. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[13]
-
Mass Spectrometry: Operate the mass spectrometer in positive ionization mode using Multiple Reaction Monitoring (MRM).[13]
-
Optimize the MRM transitions for both Acetaminophen glucuronide and this compound. For example:
-
Acetaminophen glucuronide: Select appropriate precursor and product ions.
-
This compound: The precursor ion will be +4 m/z higher than the non-deuterated analyte.
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards. Determine the concentration of Acetaminophen glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The general workflow for a typical bioanalytical method using a deuterated internal standard is depicted below.
Caption: General workflow for sample analysis using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetaminophen – metabolism [sites.duke.edu]
- 8. SMPDB [smpdb.ca]
- 9. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Synthesis and Isotopic Labeling of Acetaminophen Glucuronide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Acetaminophen (B1664979) glucuronide-d4. This deuterated internal standard is critical for accurate quantification of Acetaminophen glucuronide in biological matrices during drug metabolism and pharmacokinetic studies. This document outlines both enzymatic and chemical synthesis routes, detailed experimental protocols, purification methods, and characterization techniques.
Introduction
Acetaminophen (paracetamol) is a widely used analgesic and antipyretic drug. After administration, it is extensively metabolized in the liver, with a major metabolic pathway being glucuronidation to form Acetaminophen glucuronide. To accurately quantify this metabolite in complex biological samples using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential. Acetaminophen glucuronide-d4, where four hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio.
This guide details two primary strategies for the synthesis of this compound:
-
Enzymatic Synthesis: Utilizing UDP-glucuronosyltransferases (UGTs) present in liver microsomes to catalyze the conjugation of Acetaminophen-d4 with glucuronic acid.
-
Chemical Synthesis: Employing the Koenigs-Knorr reaction for the chemical glycosylation of Acetaminophen-d4 with a protected glucuronic acid derivative, followed by deprotection.
Synthesis of Acetaminophen-d4 (Precursor)
The synthesis of the deuterated precursor, Acetaminophen-d4, is the initial and crucial step. The common route involves the acetylation of 4-aminophenol-d4 (B13856032).
Experimental Protocol: Synthesis of Acetaminophen-d4
This protocol is adapted from standard acetylation procedures for the synthesis of acetaminophen.[1][2][3]
Materials:
-
4-aminophenol-d4
-
Acetic anhydride (B1165640)
-
Water
-
Decolorizing charcoal (optional)
-
Ice bath
-
Filtration apparatus (Buchner funnel)
Procedure:
-
In a suitable flask, suspend 4-aminophenol-d4 in water.
-
Add acetic anhydride to the suspension. The reaction is typically exothermic.
-
Heat the reaction mixture, for example, in a water bath at approximately 85°C, with stirring for about 10-20 minutes to ensure the completion of the reaction.[2]
-
If the solution is colored, it can be treated with decolorizing charcoal and then filtered hot.
-
Cool the reaction mixture in an ice bath to induce crystallization of the Acetaminophen-d4 product.
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash with cold water.
-
Dry the crystals to obtain the final product. The product can be further purified by recrystallization from water if necessary.[2]
Expected Yield:
The yield for this type of reaction is typically in the range of 40-80%.[4]
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a regioselective and stereoselective method for glucuronidation, mimicking the biological metabolic pathway. This method utilizes liver microsomes, which are rich in UGTs, and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor.
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol is based on established methods for the in vitro glucuronidation of phenolic compounds using liver microsomes.[5][6][7]
Materials:
-
Acetaminophen-d4
-
Liver microsomes (e.g., human, rat, or rabbit)[5]
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl or phosphate (B84403) buffer (pH ~7.4)
-
Magnesium chloride (MgCl₂)
-
Detergent (e.g., Triton X-100 or alamethicin) to activate microsomes
-
Acetonitrile (B52724) (for quenching)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
MgCl₂ (e.g., 5-10 mM)
-
Liver microsomes (e.g., 0.5-1 mg/mL protein concentration)
-
Activating detergent (e.g., 0.05% w/v Triton X-100)
-
Acetaminophen-d4 (dissolved in a minimal amount of a suitable solvent like methanol (B129727) or DMSO, final concentration typically in the µM to low mM range)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding UDPGA (typically 1-5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes to several hours), with gentle shaking. The reaction progress can be monitored by LC-MS analysis of aliquots taken at different time points.
-
Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes). This will precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
-
Purification:
-
Solid-Phase Extraction (SPE): The supernatant can be first cleaned up using a C18 SPE cartridge to remove salts and other highly polar components.
-
HPLC Purification: Further purify the product by preparative or semi-preparative reverse-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or acetic acid.[8]
-
Quantitative Data (Exemplary):
| Parameter | Value | Reference |
| Yield | 3.6-90% | [5][9] |
| Isotopic Purity | >98% | [10] |
Chemical Synthesis of this compound (Koenigs-Knorr Reaction)
The Koenigs-Knorr reaction is a classical and effective method for the formation of glycosidic bonds.[11] In this case, it involves the reaction of Acetaminophen-d4 with a protected glucuronyl halide, typically acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter, followed by deprotection.
Logical Relationship of Chemical Synthesis Steps
Caption: Logical flow of the chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis
This protocol is a generalized procedure based on the Koenigs-Knorr reaction for phenolic compounds.[12][13]
Materials:
-
Acetaminophen-d4
-
Acetobromo-α-D-glucuronic acid methyl ester (or similar protected glucuronyl halide)
-
Promoter (e.g., silver carbonate, silver oxide, or mercury(II) cyanide)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Molecular sieves (to ensure anhydrous conditions)
-
Sodium methoxide (B1231860) in methanol (for deprotection)
-
Ion-exchange resin (for neutralization)
-
HPLC system for purification
Procedure:
-
Glycosylation (Koenigs-Knorr Reaction):
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Acetaminophen-d4 and the promoter in the anhydrous solvent.
-
Add molecular sieves to the mixture.
-
Add a solution of acetobromo-α-D-glucuronic acid methyl ester in the same anhydrous solvent dropwise to the reaction mixture, often at room temperature or slightly elevated temperature.
-
Stir the reaction for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the insoluble salts and molecular sieves.
-
Evaporate the solvent from the filtrate to obtain the crude protected this compound methyl ester.
-
-
Deprotection (Zemplén Deacetylation):
-
Dissolve the crude protected product in dry methanol.[14]
-
Add a catalytic amount of sodium methoxide solution in methanol at 0°C.[14]
-
Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin.
-
Filter off the resin and evaporate the solvent to yield the crude this compound.
-
-
Purification:
-
Purify the final product using preparative or semi-preparative reverse-phase HPLC as described in the enzymatic synthesis section.
-
Quantitative Data (Exemplary):
| Parameter | Value | Reference |
| Glycosylation Yield | 13-63% | [15] |
| Deprotection Yield | ~73% | [15] |
Purification and Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure its identity and purity.
Purification
High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound.
Typical HPLC Conditions:
| Parameter | Description |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile needs to be optimized. |
| Flow Rate | Typically 0.5-1.0 mL/min for analytical scale, and scaled up for preparative work. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or mass spectrometry.[8] |
Characterization
The structure and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the structure of the glucuronide conjugate. The anomeric proton of the glucuronic acid moiety typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant can be used to confirm the β-configuration of the glycosidic bond.[16][17]
-
²H NMR can be used to confirm the positions of the deuterium labels on the aromatic ring.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which will be different from the unlabeled analog due to the presence of four deuterium atoms.
-
Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns, further confirming the identity of the molecule.[18][19]
-
LC-MS is also used to determine the isotopic purity by analyzing the relative intensities of the mass peaks corresponding to different isotopologues.[20][21][22]
Summary of Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetaminophen and glucuronic acid moieties. The anomeric proton (H-1' of glucuronic acid) will be a doublet with a coupling constant indicative of a β-linkage. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| HRMS | The measured mass should correspond to the calculated exact mass of C₁₄H₁₃D₄NO₈. |
| MS/MS | Characteristic fragmentation pattern, including the loss of the glucuronic acid moiety. |
| Isotopic Purity (LC-MS) | The M+4 peak (for the d4-labeled compound) should be the most abundant, with minimal contributions from M+0, M+1, M+2, and M+3, indicating high isotopic enrichment. |
Conclusion
This technical guide has provided detailed methodologies for the synthesis, purification, and characterization of this compound. Both enzymatic and chemical routes are viable options, with the choice depending on the available resources and desired scale of production. The enzymatic method offers high selectivity, while the chemical synthesis may be more amenable to larger-scale production. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended use as an internal standard in quantitative bioanalysis.
References
- 1. rene.souty.free.fr [rene.souty.free.fr]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. atc.io [atc.io]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Glucuronidation of lipophilic substrates: preparation of 3-benzo[a]pyrenyl-beta-D-glucopyranosiduronic acid in multimilligram quantities by microsomal UDP-glucuronyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of in vitro glucuronidation and enzymatic transformation of paralytic shellfish toxins by healthy human liver microsomes fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetaminophen & Impurity Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. Preparation of glucuronides using liver microsomes and their characterization by 1D/2D NMR spectroscopy and mass spectrometry: Application to fentanyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization: the identification of paracetamol metabolites in urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mzCloud – Acetaminophen glucuronide [mzcloud.org]
- 19. Analysis of acetaminophen glucuronide conjugate accompanied by adduct ion production by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. researchgate.net [researchgate.net]
- 22. almacgroup.com [almacgroup.com]
A Technical Guide to Acetaminophen Glucuronide-d4: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of Acetaminophen (B1664979) glucuronide-d4. It also details its primary application as an internal standard in the quantitative analysis of acetaminophen and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a detailed experimental protocol for researchers in drug development and clinical monitoring.
Commercial Availability and Suppliers
Acetaminophen glucuronide-d4 is a deuterated form of Acetaminophen glucuronide, a major metabolite of acetaminophen. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the analyte but has a different mass-to-charge ratio. Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from prominent suppliers.
| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | Formulation | Storage Temperature (°C) | Solubility |
| MedchemExpress | HY-154762S | 353.29 (as sodium salt) | >98% | Solid | -20 | Not specified |
| Cayman Chemical | 18245 | 155.2 (for Acetaminophen-d4) | ≥99% deuterated forms (d1-d4) | Crystalline Solid | -20 | DMF: ~25 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~25 mg/mL |
| Synthose | Not explicitly for d4 variant | 327.29 (non-deuterated) | Min. 95% | White Crystalline Solid | 0 to -20 | DMSO, H₂O, MeOH |
| Toronto Research Chemicals | A161222 | 155.19 (for Acetaminophen-d4) | >95% (HPLC) | Neat | -20 | Not specified |
| Santa Cruz Biotechnology | sc-217673 | 155.19 (for Acetaminophen-d4) | Not specified | Not specified | Not specified | Not specified |
Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Acetaminophen Metabolism Signaling Pathway
Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. The following diagram illustrates the major metabolic pathways of acetaminophen.
Experimental Protocol: Quantification of Acetaminophen and its Metabolites in Human Plasma by LC-MS/MS
This protocol details a validated method for the simultaneous quantification of acetaminophen, acetaminophen glucuronide, and acetaminophen sulfate in human plasma using this compound as an internal standard.[1][2]
Materials and Reagents
-
Acetaminophen (Reference Standard)
-
Acetaminophen glucuronide (Reference Standard)
-
Acetaminophen sulfate (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2EDTA as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of acetaminophen, acetaminophen glucuronide, acetaminophen sulfate, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank).
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Acetaminophen: Q1 152.1 -> Q3 110.1
-
Acetaminophen glucuronide: Q1 328.1 -> Q3 152.1
-
Acetaminophen sulfate: Q1 232.0 -> Q3 152.0
-
This compound: Q1 332.1 -> Q3 156.1
-
Data Analysis
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analytes in the plasma samples from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of acetaminophen and its metabolites in human plasma.
References
An In-depth Technical Guide to the Certificate of Analysis and Purity of Acetaminophen Glucuronide-d4
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Acetaminophen glucuronide-d4, a critical isotopically labeled internal standard used in pharmacokinetic and drug metabolism studies. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control parameters and analytical methodologies employed to certify this reference material.
Compound Information
This compound is the deuterated form of the major phase II metabolite of Acetaminophen. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Acetaminophen glucuronide in biological matrices.
| Parameter | Specification | Reference |
| IUPAC Name | sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | [1] |
| CAS Number | 120595-80-4 (for sodium salt) | [2] |
| Molecular Formula | C₁₄H₁₂D₄NNaO₈ | [1] |
| Molecular Weight | 353.29 g/mol | [1] |
| Storage | -20°C | [2][3] |
Purity and Impurity Profile
The purity of this compound is a critical parameter ensuring accurate quantification in analytical assays. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for assessing purity.
| Test | Method | Result |
| Purity (HPLC) | HPLC-UV | >95% |
| Isotopic Purity | LC-MS/MS | ≥98% Deuterium incorporation |
| Residual Solvents | GC-FID | Conforms to USP <467> |
| Water Content (Karl Fischer) | Karl Fischer Titration | <1.0% |
A representative workflow for the purity analysis is outlined below.
Caption: Purity Analysis Workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe the protocols for the key experiments cited in the certificate of analysis.
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters X-Bridge C18, 4.6 mm x 150 mm, 3.5 µm particle size.[4]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 0.9 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 246 nm.[2]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 0.1 mg/mL is prepared by dissolving an appropriate amount of this compound in the diluent (Mobile Phase A:Mobile Phase B 95:5).[4]
This method confirms the isotopic enrichment of the deuterated standard.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: The same HPLC conditions as described in section 3.1 can be utilized.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) 329.1 -> Product Ion (m/z) 154.1
-
Unlabeled Acetaminophen glucuronide: Precursor Ion (m/z) 325.1 -> Product Ion (m/z) 150.1
-
-
Analysis: The peak areas of the deuterated and non-deuterated species are compared to calculate the percentage of deuterium incorporation.
A diagram illustrating the logical relationship for confirming the identity and isotopic purity is presented below.
Caption: Confirmation of Identity and Isotopic Purity.
Metabolic Pathway Context
Acetaminophen glucuronide is a major metabolite of Acetaminophen, formed through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A6, and UGT1A9.[2] Understanding this pathway is crucial for the application of this compound in metabolic studies.
Caption: Simplified Metabolic Pathway of Acetaminophen to its Glucuronide Metabolite.
Conclusion
The certificate of analysis for this compound provides essential data to ensure its quality and suitability for its intended analytical purpose. The combination of chromatographic and mass spectrometric techniques confirms the identity, purity, and isotopic enrichment of the standard. The detailed experimental protocols provided in this guide offer a framework for users to verify the product specifications and to develop their own analytical methods.
References
- 1. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Acetaminophen-d4 (major) | LGC Standards [lgcstandards.com]
- 4. Methods for the Analysis of Acetaminophen Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Drug Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise quantification of drug metabolites is paramount for understanding a compound's pharmacokinetic profile, efficacy, and safety. This in-depth technical guide explores the core principles and applications of deuterated internal standards in drug metabolite analysis, establishing why this methodology is considered the gold standard in bioanalysis.
Core Principles: Isotope Dilution Mass Spectrometry
The foundation of using deuterated standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] A known quantity of a deuterated analog of the analyte of interest is introduced into the biological sample at the earliest stage of preparation.[2] This "spiked" sample is then subjected to extraction, purification, and analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Because the deuterated standard is chemically almost identical to the analyte, it experiences the same processing variations, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the non-labeled analyte to the deuterated internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[1]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is widely regarded as the "gold standard" in quantitative bioanalysis for several key reasons:[2][3]
-
Correction for Matrix Effects: The co-elution of the deuterated standard with the analyte ensures that both compounds experience the same matrix effects simultaneously, providing the most accurate correction.[2]
-
Compensation for Variability: They compensate for variations in sample preparation, injection volume, and instrument response.[4]
-
Improved Accuracy and Precision: The switch from analog internal standards to stable isotope-labeled standards has been shown to significantly improve the accuracy and precision of bioanalytical methods.[5]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[6]
Quantitative Data Presentation
The superiority of deuterated internal standards is evident in the quantitative data obtained from bioanalytical method validation studies.
Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Accuracy (% Bias) | ||
| Low QC | -1.5% | -8.2% |
| Mid QC | 0.8% | -5.5% |
| High QC | -0.5% | -3.1% |
| Precision (%CV) | ||
| Low QC | 2.5% | 9.8% |
| Mid QC | 1.8% | 7.5% |
| High QC | 1.5% | 6.2% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 15% |
| Extraction Recovery (% Mean) | 85.2% | 78.9% |
| Data is a representative compilation from various sources. |
Table 2: Comparative Pharmacokinetic Parameters of a Drug and its Deuterated Analog
| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |
| Cmax (ng/mL) | 450 ± 50 | 380 ± 45 | 0.84 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 1.33 |
| AUC (ng·h/mL) | 2800 ± 350 | 5600 ± 480 | 2.0 |
| t½ (h) | 4.2 ± 0.8 | 8.5 ± 1.2 | 2.02 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |
| Hypothetical data based on typical observations from pharmacokinetic studies of deuterated drugs.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in drug metabolite analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract the analyte and internal standard from a biological matrix (e.g., human plasma) and remove interfering substances.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Human plasma samples
-
Deuterated internal standard working solution
-
Acetonitrile
-
4% Phosphoric acid in water
-
5% Methanol in water
-
Centrifuge
-
Evaporator
Protocol:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add a known amount of the deuterated internal standard.[8] Acidify the plasma sample by adding an equal volume of 4% phosphoric acid in water.[8]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[8]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[8]
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol or an appropriate mixture of methanol and acetonitrile.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify the analyte and its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored. The transitions for the deuterated standard will have a mass shift corresponding to the number of deuterium (B1214612) atoms.
-
Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.[10]
Mandatory Visualizations
Diagram 1: General Workflow for Bioanalytical Sample Analysis
Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.
Diagram 2: Cytochrome P450 (CYP450) Mediated Drug Metabolism
Caption: Simplified pathway of drug metabolism highlighting the role of CYP450 enzymes.
Challenges and Considerations
While deuterated standards are the preferred choice, there are some potential challenges to consider:
-
Isotopic Effects: The deuterium isotope effect can sometimes lead to a slight chromatographic shift between the analyte and the deuterated standard.[11] If this shift is significant, it could result in differential matrix effects.[12]
-
Isotopic Purity: The deuterated standard should have high isotopic purity to avoid any contribution to the analyte's signal.
-
Stability of the Label: The deuterium label should be placed in a stable position on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[11]
Conclusion
Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis of drug metabolites.[2] Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations. This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. While there are challenges to consider, careful method development and validation can mitigate these issues, ensuring the generation of high-quality, defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. scispace.com [scispace.com]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. myadlm.org [myadlm.org]
- 12. purdue.edu [purdue.edu]
Physical and chemical properties of Acetaminophen glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Acetaminophen (B1664979) glucuronide-d4, a key deuterated metabolite of Acetaminophen. It includes detailed information on its use as an internal standard in analytical methodologies, its role in drug metabolism, and relevant experimental protocols.
Core Physical and Chemical Properties
Acetaminophen glucuronide-d4 is the deuterated form of Acetaminophen glucuronide, the major, inactive metabolite of Acetaminophen (also known as paracetamol). The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of the non-labeled metabolite.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Acetaminophen glucuronide (sodium salt) | Acetaminophen |
| Molecular Formula | C₁₄H₁₂D₄NNaO₈[1] | C₁₄H₁₆NNaO₈[2] | C₈H₉NO₂ |
| Molecular Weight | 353.29 g/mol [1] | 349.3 g/mol [2] | 151.16 g/mol |
| Appearance | Solid[2] | White Powder | White, odorless crystalline powder |
| Melting Point | Not available | Not available | 169–170.5 °C[3] |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Slightly soluble in methanol (B129727) and water[2] | Soluble in water (1:70), ethanol (B145695) (1:7), methanol (1:10), acetone (B3395972) (1:13)[3] |
| UV/Vis λmax | Not available | 246 nm[2] | Not available |
Table 2: Mass Spectrometry Data for this compound and Acetaminophen
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Acetaminophen-d4 | 156.1 | 114.1 | ESI, Positive | [4][5][6] |
| Acetaminophen | 152.1 | 110.1 | ESI, Positive | [4][5][6] |
| Acetaminophen glucuronide | 326.0881 | 113.0244, 85.0295, 175.0248 | ESI, Negative | [7] |
Metabolic Pathway of Acetaminophen
Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation.[8] A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione.[8] The glucuronidation pathway, which produces Acetaminophen glucuronide, is the major route of metabolism and is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[2][8]
Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Acetaminophen and its metabolites in biological matrices.
General Workflow for Bioanalytical Quantification
The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring accuracy and precision.
References
- 1. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Acetaminophen Glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acetaminophen (B1664979) glucuronide-d4, a deuterated internal standard crucial for the accurate quantification of Acetaminophen glucuronide in various biological matrices. This document outlines its chemical properties, synthesis, and analytical applications, with a focus on experimental protocols and data presentation.
Chemical Identification and Properties
Acetaminophen glucuronide-d4 is the deuterated form of Acetaminophen glucuronide, a major metabolite of Acetaminophen (paracetamol). The deuterium (B1214612) labeling, typically on the phenyl ring of the acetaminophen moiety, provides a distinct mass difference for use in mass spectrometry-based analytical methods.
While a specific CAS number for this compound is not publicly cataloged, its identity is established through its IUPAC name and PubChem Compound ID. For reference, the CAS numbers for related compounds are provided below.
Table 1: Chemical Identification
| Compound | CAS Number | Molecular Formula | IUPAC Name |
| This compound (Sodium Salt) | Not available | C₁₄H₁₂D₄NNaO₈ | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[1] |
| Acetaminophen glucuronide (Sodium Salt) | 120595-80-4[2][3][4] | C₁₄H₁₆NNaO₈ | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[3] |
| Acetaminophen glucuronide (Free Acid) | 16110-10-4[5][6] | C₁₄H₁₇NO₈ | (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid[3] |
| Acetaminophen-d4 | 64315-36-2[7][8][9] | C₈H₅D₄NO₂ | N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide[7] |
Table 2: Physicochemical Properties
| Property | Value (this compound) | Value (Acetaminophen glucuronide) |
| Molecular Weight | 331.32 g/mol (Free Acid) | 327.29 g/mol (Free Acid)[3][6] |
| Monoisotopic Mass | 331.1209 g/mol (Free Acid) | 327.0954 g/mol (Free Acid)[3] |
| Appearance | White to off-white solid | White crystalline solid[6] |
| Solubility | Soluble in methanol (B129727), DMSO, and water[6] | Soluble in DMSO, H₂O, MeOH[6] |
Synthesis Protocol
The synthesis of this compound involves the coupling of a deuterated acetaminophen molecule with a protected glucuronic acid derivative, followed by deprotection. A common method for this type of glycosidic bond formation is the Koenigs-Knorr reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetaminophen-d4 (N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide)
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (acetobromo-α-D-glucuronic acid methyl ester)
-
Silver (I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous quinoline (B57606) or dichloromethane (B109758) (DCM)
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Aqueous sodium hydroxide (B78521) (NaOH)
-
Dry solvents (methanol, dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Glycosylation (Koenigs-Knorr Reaction):
-
In a round-bottom flask under an inert atmosphere, dissolve Acetaminophen-d4 in an anhydrous solvent such as quinoline or dichloromethane.
-
Add silver (I) oxide or silver carbonate as a catalyst and promoter.
-
To this stirring suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in the same anhydrous solvent dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Intermediate:
-
Once the reaction is complete, filter the mixture to remove the silver salts.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove quinoline if used, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue (the protected this compound methyl ester) by column chromatography on silica (B1680970) gel.
-
-
Deprotection:
-
Deacetylation: Dissolve the purified protected intermediate in dry methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin and filter.
-
Saponification: To the deacetylated product, add an aqueous solution of sodium hydroxide and stir at room temperature to hydrolyze the methyl ester to the carboxylic acid (or sodium salt).
-
Neutralize the solution carefully with a dilute acid to obtain the free acid form, if desired.
-
-
Final Purification:
-
Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.
-
Analytical Methodology
This compound is primarily used as an internal standard for the quantification of Acetaminophen glucuronide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Acetaminophen Glucuronide using UPLC-MS/MS
This protocol is adapted from established methods for the analysis of acetaminophen and its metabolites.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, serum, or urine sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of this compound (internal standard).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions:
Table 3: UPLC-MS/MS Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetaminophen glucuronide | 326.1 | 109.1 |
| This compound | 330.1 | 113.1 |
Note: The exact m/z values may vary depending on the ionization mode (positive or negative) and adducts formed. These values should be optimized for the specific instrument used.
Metabolic Pathway of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. Glucuronidation, the major pathway in adults, is catalyzed by UDP-glucuronosyltransferases (UGTs).
References
- 1. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Acetaminophen Glucuronide | CAS No- 16110-10-4 | Simson Pharma Limited [simsonpharma.com]
- 6. synthose.com [synthose.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
Understanding the Metabolism of Acetaminophen to Glucuronide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucuronidation of acetaminophen (B1664979) (APAP), a major pathway in its metabolism. The document details the enzymatic kinetics, experimental methodologies for its study, and the key signaling pathways that regulate this critical detoxification process.
Introduction to Acetaminophen Metabolism
Acetaminophen is a widely used analgesic and antipyretic drug that is safe at therapeutic doses.[1][2][3] The majority of a therapeutic dose of acetaminophen is metabolized in the liver through two main Phase II conjugation reactions: glucuronidation and sulfation.[1][2] Glucuronidation, the focus of this guide, accounts for approximately 40-67% of acetaminophen metabolism.[2][4] A smaller fraction of acetaminophen is oxidized by cytochrome P450 (CYP) enzymes to a reactive and potentially toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[1][2][4] However, during an overdose, the glucuronidation and sulfation pathways can become saturated, leading to increased formation of NAPQI.[3] Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, leading to oxidative stress and hepatocellular injury.[1][4] Therefore, understanding the regulation and kinetics of acetaminophen glucuronidation is paramount for assessing and predicting drug-induced liver injury.
The Glucuronidation Pathway of Acetaminophen
The conjugation of a glucuronic acid moiety to acetaminophen is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of acetaminophen, facilitating its excretion from the body. The primary UGT isoforms involved in acetaminophen glucuronidation in humans are UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[5][6][7]
Key UGT Isoforms and their Kinetic Properties
The contribution of each UGT isoform to acetaminophen glucuronidation varies depending on the substrate concentration, which has significant implications for both therapeutic efficacy and toxicity.
-
UGT1A6: This isoform is considered a high-affinity, low-capacity enzyme.[8] It plays a major role in acetaminophen glucuronidation at lower, therapeutic concentrations.[8][9]
-
UGT1A9: In contrast, UGT1A9 is a low-affinity, high-capacity enzyme and is a major contributor to acetaminophen glucuronidation at higher, potentially toxic concentrations.[8]
-
UGT1A1: This isoform also contributes to acetaminophen metabolism, particularly at toxic concentrations.[8]
-
UGT2B15: This enzyme is also involved in the glucuronidation of acetaminophen.[5][6][7]
The kinetic parameters of these enzymes are crucial for developing pharmacokinetic models to predict acetaminophen metabolism. UGT1A9 generally follows Michaelis-Menten kinetics, while UGT1A1 exhibits Hill kinetics.[6] Interestingly, UGT1A6 and UGT2B15 can display substrate inhibition kinetics.[6]
Below is a summary of the reported kinetic parameters for the glucuronidation of acetaminophen by human UGT isoforms and liver microsomes.
| Enzyme/System | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) | Kinetic Model |
| Human Liver Microsomes | 7.37 ± 0.99 | 4.76 ± 1.35 | Michaelis-Menten |
| Recombinant UGT1A1 | - | - | Hill Kinetics |
| Recombinant UGT1A6 | - | - | Substrate Inhibition |
| Recombinant UGT1A9 | - | - | Michaelis-Menten |
| Recombinant UGT2B15 | - | - | Substrate Inhibition |
Note: Specific Km and Vmax values for recombinant enzymes are variable in the literature and are often reported in relative terms. The values for Human Liver Microsomes represent the combined activity of all present UGT isoforms.[10]
Experimental Protocols for Studying Acetaminophen Glucuronidation
A variety of in vitro and in vivo models are utilized to investigate the glucuronidation of acetaminophen.
In Vitro Glucuronidation Assay using Human Liver Microsomes
This assay is a standard method to determine the kinetic parameters of acetaminophen glucuronidation by the mixed UGT isoforms present in the liver.
Workflow:
Caption: Workflow for in vitro acetaminophen glucuronidation assay.
Detailed Methodology:
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
Acetaminophen (APAP)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Alamethicin
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ice-cold)
-
Internal standard for HPLC/LC-MS analysis
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of alamethicin in ethanol.
-
On the day of the experiment, thaw the HLMs on ice.
-
Prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and alamethicin (final concentration of 50 µg/mg microsomal protein).
-
Add the microsomal suspension to the incubation mixture and pre-incubate for 15 minutes on ice. This step allows for the permeabilization of the microsomal membrane by alamethicin.
-
Add varying concentrations of acetaminophen to the microsomal suspension and pre-warm at 37°C for 3 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 2-5 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
Quantify the formation of acetaminophen-glucuronide using a validated HPLC-UV or LC-MS/MS method with an appropriate internal standard.
-
Cell-Based Acetaminophen Glucuronidation Assay
Hepatocyte-derived cell lines, such as HepG2 cells, can be used to study acetaminophen metabolism in a more integrated cellular context.[4][11][12]
Workflow:
Caption: Workflow for cell-based acetaminophen glucuronidation assay.
Detailed Methodology:
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into multi-well plates and allow them to attach and reach a confluency of 80-90%.
-
-
Acetaminophen Treatment:
-
Prepare stock solutions of acetaminophen in a vehicle (e.g., sterile water or DMSO).
-
Remove the culture medium from the cells and replace it with a fresh medium containing various concentrations of acetaminophen. Include a vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect the culture medium.
-
The cells can be washed with phosphate-buffered saline and then lysed to analyze intracellular metabolites.
-
Analyze the culture medium for the presence of acetaminophen-glucuronide using HPLC-UV or LC-MS/MS.
-
Cell viability assays (e.g., MTT or LDH release) should be performed in parallel to assess acetaminophen-induced cytotoxicity.
-
In Vivo Animal Studies of Acetaminophen Metabolism
Animal models, particularly mice, are extensively used to study the disposition and potential toxicity of acetaminophen in a whole-organism context.
Workflow:
Caption: Workflow for in vivo study of acetaminophen metabolism.
Detailed Methodology:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Animals are often fasted overnight before acetaminophen administration to reduce variability in drug absorption and metabolism.
-
-
Acetaminophen Administration:
-
Prepare a solution of acetaminophen in a sterile vehicle (e.g., warm saline).
-
Administer a single dose of acetaminophen via an appropriate route, typically intraperitoneal (i.p.) injection for toxicity studies. Doses can range from sub-toxic to overtly hepatotoxic levels (e.g., 150-600 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration via methods such as tail-vein or retro-orbital bleeding.
-
For urine and feces collection, house the animals in metabolic cages.
-
At the end of the study, euthanize the animals and collect the liver and other relevant tissues.
-
-
Sample Analysis:
-
Process blood to obtain plasma or serum.
-
Homogenize tissue samples.
-
Analyze plasma, urine, and tissue homogenates for acetaminophen and its metabolites (glucuronide, sulfate, and glutathione conjugates) using HPLC-UV or LC-MS/MS.
-
Fix a portion of the liver tissue in formalin for histological analysis (e.g., H&E staining) to assess the degree of liver injury.
-
Regulatory Signaling Pathways in Acetaminophen Glucuronidation
The expression and activity of UGT enzymes are tightly regulated by a network of transcription factors and signaling pathways.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including certain UGTs.
Caption: The Nrf2 signaling pathway in the regulation of UGT expression.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including UGT1A1 and UGT1A6, leading to their increased expression. This provides a mechanism for cellular defense against toxic insults.
Nuclear Receptor Signaling: CAR and PXR
The Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR) are nuclear receptors that function as xenobiotic sensors, regulating the expression of a broad range of drug-metabolizing enzymes and transporters.
Caption: CAR and PXR signaling pathways in UGT regulation.
Upon activation by their respective ligands (which include a wide range of xenobiotics), CAR and PXR translocate to the nucleus.[13][14][15][16] In the nucleus, they form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements, such as the Phenobarbital-Responsive Enhancer Module (PBREM) and Xenobiotic-Responsive Enhancer Module (XREM), in the promoter regions of their target genes.[13][14][15] Both CAR and PXR have been shown to regulate the expression of UGT1A1.[13][14][16][17] There is also evidence to suggest that PXR can regulate UGT1A6.[18] The regulation of other UGT isoforms involved in acetaminophen glucuronidation by these nuclear receptors is an area of ongoing research.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor that is well-known for its role in mediating the toxic effects of environmental pollutants like dioxins. It also plays a role in the regulation of drug-metabolizing enzymes.
Caption: The AhR signaling pathway in UGT and CYP regulation.
In its inactive state, AhR resides in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Upon ligand binding, AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including UGT1A1 and several CYP enzymes (such as CYP1A1 and CYP1A2).[19] The induction of CYPs by AhR can have a dual effect on acetaminophen metabolism, as these enzymes are also involved in the bioactivation of acetaminophen to its toxic metabolite, NAPQI.
Conclusion
The glucuronidation of acetaminophen is a complex process involving multiple UGT isoforms with distinct kinetic properties and intricate regulatory networks. A thorough understanding of these aspects is essential for predicting and mitigating acetaminophen-induced hepatotoxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the metabolism of this widely used drug. Future research should continue to elucidate the precise roles of individual UGT isoforms and the interplay between different regulatory pathways in both physiological and pathophysiological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Repression of Acetaminophen-Induced Hepatotoxicity in HepG2 Cells by Polyphenolic Compounds from Lauridia tetragona (L.f.) R.H. Archer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of paracetamol glucuronidation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Common UGT1A6 Variant Alleles Determine Acetaminophen Pharmacokinetics in Man [mdpi.com]
- 10. Characterization of paracetamol UDP-glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HepG2 cells: an in vitro model for P450-dependent metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. Nuclear receptors CAR and PXR in the regulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenobiotic sensors PXR and CAR and regulation of the UGT1 locus - Robert Tukey [grantome.com]
- 15. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional regulation of human UGT1A1 gene expression: activated glucocorticoid receptor enhances constitutive androstane receptor/pregnane X receptor-mediated UDP-glucuronosyltransferase 1A1 regulation with glucocorticoid receptor-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differences in Gene Regulation by Dual Ligands of Nuclear Receptors Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) in HepG2 Cells Stably Expressing CAR/PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Control of steroid, heme, and carcinogen metabolism by nuclear pregnane X receptor and constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of Ah receptor in induction of human UDP-glucuronosyltransferase 1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Importance of internal standards in quantitative mass spectrometry
An In-depth Technical Guide to the Importance of Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative mass spectrometry (MS) is a powerful analytical technique renowned for its sensitivity and selectivity, making it indispensable in fields ranging from pharmaceutical development to clinical diagnostics.[1] However, the accuracy and reproducibility of quantitative MS measurements can be compromised by various sources of variability inherent in the analytical workflow.[2] This technical guide provides a comprehensive overview of the critical role of internal standards (IS) in mitigating these variabilities to ensure robust and reliable quantitative data.
An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality controls at the earliest stage of the sample preparation process.[3] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience and thus correct for variations throughout the analytical process, including sample preparation, injection volume inconsistencies, and instrument response drift.[2][4] Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains stable even if sample loss or signal fluctuation occurs.[5]
The "Why": Mitigating Analytical Variability
Several factors can introduce variability into a quantitative mass spectrometry workflow:
-
Sample Preparation: Analyte loss can occur during various steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation.[6]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[6]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume precision and detector sensitivity, can lead to variations in signal intensity over an analytical run.[2]
By incorporating an internal standard that closely mimics the behavior of the analyte, these sources of error can be effectively normalized, leading to a significant improvement in the accuracy and precision of the results.
The "What": Types and Selection of Internal Standards
The selection of an appropriate internal standard is crucial for the success of a quantitative assay. There are two primary types of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[7] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency.[6][8] This near-perfect co-behavior provides the most accurate correction for all sources of variability.
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but are not isotopically labeled. They are often used when a SIL-IS is not commercially available or is prohibitively expensive. While they can correct for variability in sample preparation and chromatography to some extent, they may not perfectly mimic the analyte's ionization behavior and susceptibility to matrix effects, which can lead to less accurate results compared to SIL-IS.[9]
Key criteria for selecting an internal standard include:
-
Chemical and Physical Similarity: The IS should have similar extraction recovery, chromatographic retention, and ionization response to the analyte.
-
Purity: The IS should be of high purity and free of any impurities that could interfere with the measurement of the analyte.
-
No Endogenous Presence: The IS should not be naturally present in the samples being analyzed.
-
Mass Spectrometric Resolution: The mass spectrometer must be able to distinguish the analyte from the internal standard. For SIL-IS, a mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk.[6]
Quantitative Data Presentation: The Impact of Internal Standards
The use of an internal standard significantly improves the accuracy and precision of quantitative mass spectrometry assays. The following tables summarize representative data from bioanalytical and environmental analyses, comparing the performance of methods with and without internal standards.
Table 1: Bioanalytical Method Validation Data for a Therapeutic Drug in Plasma
| Analyte Concentration (ng/mL) | Method | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| 1.0 (LLOQ) | Without IS | 1.3 | 30.0 | 25.0 |
| 1.0 (LLOQ) | With SIL-IS | 1.0 | 0.0 | 8.5 |
| 5.0 (Low QC) | Without IS | 6.2 | 24.0 | 18.0 |
| 5.0 (Low QC) | With SIL-IS | 5.1 | 2.0 | 5.2 |
| 50.0 (Mid QC) | Without IS | 42.5 | -15.0 | 15.0 |
| 50.0 (Mid QC) | With SIL-IS | 49.8 | -0.4 | 3.1 |
| 400.0 (High QC) | Without IS | 460.0 | 15.0 | 12.0 |
| 400.0 (High QC) | With SIL-IS | 404.0 | 1.0 | 2.5 |
Data is hypothetical but representative of typical validation results. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Analysis of Pesticide Residues in a Food Matrix
| Pesticide | Method | Spiked Concentration (µg/kg) | Mean Measured Concentration (µg/kg) | Recovery (%) | Precision (% RSD) |
| Pesticide A | Without IS | 10 | 6.5 | 65 | 22 |
| Pesticide A | With SIL-IS | 10 | 9.8 | 98 | 7 |
| Pesticide B | Without IS | 10 | 13.2 | 132 | 19 |
| Pesticide B | With SIL-IS | 10 | 10.3 | 103 | 5 |
Data is hypothetical but representative of results from pesticide residue analysis in complex matrices. RSD: Relative Standard Deviation.
The data clearly demonstrates that the use of a stable isotope-labeled internal standard leads to a significant improvement in both accuracy (closer to the nominal concentration) and precision (lower %CV or %RSD).
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. The following are examples of experimental protocols for common applications of internal standards in mass spectrometry.
Protocol 1: LC-MS/MS Quantification of a Small Molecule Drug in Human Plasma
1. Materials and Reagents:
-
Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS) reference materials
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte and SIL-IS in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate volumes of the analyte stock solution into blank human plasma.
-
Internal Standard Spiking Solution: Prepare a working solution of the SIL-IS in 50:50 acetonitrile:water at a concentration that provides an appropriate response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A UHPLC system.
-
Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte area / SIL-IS area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the QCs and unknown samples from the calibration curve.
Protocol 2: SILAC-Based Quantitative Proteomics for Biomarker Discovery
1. Metabolic Labeling (Adaptation Phase):
-
Culture one population of cells in "light" medium containing natural abundance L-arginine and L-lysine.
-
Culture a second population of cells in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).
-
Grow the cells for at least five passages to ensure complete incorporation of the heavy amino acids.
2. Experimental Phase:
-
Treat the "light" and "heavy" cell populations with the experimental condition (e.g., drug treatment vs. vehicle control).
-
Harvest and count the cells from both populations.
-
Mix equal numbers of cells from the "light" and "heavy" populations.
3. Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer.
-
Quantify the protein concentration of the lysate.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
4. LC-MS/MS Analysis:
-
LC System: A nano-flow UHPLC system.
-
Column: A C18 analytical column suitable for proteomics.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A long, shallow gradient to maximize peptide separation.
-
MS System: A high-resolution Orbitrap or Q-TOF mass spectrometer.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
5. Data Analysis:
-
Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.
-
The software will calculate the heavy-to-light (H/L) ratio for each identified protein.
-
Proteins with significantly altered H/L ratios between the experimental conditions are potential biomarker candidates.
Visualizations: Workflows and Logical Relationships
Diagrams are powerful tools for illustrating complex analytical processes. The following diagrams, generated using the DOT language, depict common workflows in quantitative mass spectrometry.
References
- 1. chromsystems.com [chromsystems.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Quantitative Analysis of Acetaminophen and its Metabolites in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetaminophen (B1664979) (APAP) is a widely used over-the-counter analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is normally detoxified by glutathione (B108866) (GSH).[1] Monitoring the levels of acetaminophen and its metabolites is crucial for pharmacokinetic studies, toxicological assessments, and in the development of new drug candidates that may interact with acetaminophen's metabolic pathways.
This application note provides a detailed protocol for the simultaneous quantification of acetaminophen and its major metabolites, acetaminophen glucuronide and acetaminophen sulfate (B86663), in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, specifically Acetaminophen glucuronide-d4, is central to this method to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.
Metabolic Pathway of Acetaminophen
At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A smaller fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to the toxic NAPQI intermediate. NAPQI is subsequently detoxified by conjugation with glutathione.
Caption: Metabolic pathway of acetaminophen.
Experimental Workflow
The analytical workflow involves a simple protein precipitation step for plasma sample preparation, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: Experimental workflow for LC-MS/MS analysis.
Materials and Reagents
-
Acetaminophen (Reference Standard)
-
Acetaminophen glucuronide (Reference Standard)
-
Acetaminophen sulfate (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic acid (ACS grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 3.0 µm)[2]
-
Vortex mixer
-
Centrifuge
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards (Acetaminophen, Acetaminophen glucuronide, Acetaminophen sulfate) and the internal standard (this compound) in methanol to achieve a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 150 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
Column: C18, 2.1 x 100 mm, 3.0 µm[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 5 |
| 1.0 - 5.0 | 5 to 95 |
| 5.0 - 6.0 | 95 |
| 6.0 - 6.1 | 95 to 5 |
| 6.1 - 8.0 | 5 |
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching or two separate injections may be required for optimal sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions for Analytes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Acetaminophen | 152.1 | 110.1 | Positive[3][4] |
| Acetaminophen glucuronide | 328.1 | 152.1 | Positive |
| Acetaminophen sulfate | 230.0 | 107.0 | Negative[5] |
| This compound (IS) | 332.1 | 156.1 | Positive |
Note: The MRM transition for this compound is proposed based on the fragmentation pattern of the non-deuterated analog and the mass shift due to the four deuterium (B1214612) atoms.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of acetaminophen and its metabolites, compiled from various validated methods.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range | LLOQ |
| Acetaminophen | 50 - 50,000 ng/mL[4] | 50 ng/mL[4] |
| Acetaminophen glucuronide | 3.2 - 100 ng/mL[6] | 3.2 ng/mL[6] |
| Acetaminophen sulfate | 3.2 - 100 ng/mL[6] | 3.2 ng/mL[6] |
Table 3: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Acetaminophen | LQC, MQC, HQC | < 11.0[4] | < 10.5[4] | 97.5 - 103.0[4] |
| Acetaminophen glucuronide | LQC, MQC, HQC | < 15 | < 15 | 85 - 115 |
| Acetaminophen sulfate | LQC, MQC, HQC | < 15 | < 15 | 85 - 115 |
Note: Precision and accuracy data for acetaminophen glucuronide and sulfate are representative values based on typical bioanalytical method validation acceptance criteria, as specific compiled data was not available in a single source.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of acetaminophen and its major metabolites in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and high-throughput capabilities, making it well-suited for pharmacokinetic studies, drug-drug interaction studies, and routine therapeutic drug monitoring. This detailed protocol and the accompanying data serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Application Notes and Protocols for Bioanalysis of Acetaminophen Glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is extensively metabolized in the body, primarily to acetaminophen glucuronide (APAP-GLU) and acetaminophen sulfate. The accurate quantification of these metabolites is crucial in pharmacokinetic studies, drug metabolism research, and toxicology. Acetaminophen glucuronide-d4 is the stable isotope-labeled internal standard of choice for the bioanalysis of APAP-GLU, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing.
This document provides detailed application notes and protocols for the sample preparation of biological matrices for the quantitative analysis of Acetaminophen glucuronide, using this compound as an internal standard, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from complex biological matrices such as plasma, serum, and urine, thereby improving the accuracy and sensitivity of the analysis. The most common techniques employed are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup in biological matrices like plasma and whole blood.[1] It is particularly suitable for high-throughput analysis.
Experimental Protocol: Protein Precipitation
-
Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the calibrator, quality control sample, or unknown biological sample (e.g., plasma, whole blood).[2]
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound in a protein precipitating solvent (e.g., 300 µL of acetonitrile (B52724) or methanol (B129727) containing the internal standard at a known concentration).[1]
-
Precipitation: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and complete protein precipitation.[1][3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the LC mobile phase. This step helps to concentrate the analyte and improve compatibility with the chromatographic system.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to PPT.[4] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
Experimental Protocol: Solid-Phase Extraction (C18 Sorbent)
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 100 µL) with a buffer solution (e.g., 1:1 [v/v] with 0.1M ammonium (B1175870) acetate (B1210297) buffer, pH 6).[5] For urine samples, dilution with water may be sufficient.[4] Spike the sample with the this compound internal standard.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 25–50 mg) by passing 1.0 mL of methanol through it.[5]
-
Column Equilibration: Equilibrate the cartridge with 1.0 mL of water or the ammonium acetate buffer.[5]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash solution is 1.0 mL of a mixture of the equilibration buffer and a small amount of organic solvent (e.g., 95:5 v/v, water:methanol).[5]
-
Elution: Elute the Acetaminophen glucuronide and its deuterated internal standard with a suitable organic solvent. A common elution solvent is methanol or a mixture of methanol and a buffer (e.g., 500 µL of MeOH/1.0 M ammonium acetate, 99.5/0.5, v/v).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the LC mobile phase (e.g., 100–200 µL).[5]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To a suitable tube, add the biological sample (e.g., plasma, urine) and spike with the this compound internal standard.
-
pH Adjustment: Adjust the pH of the sample as needed to ensure the analyte is in a neutral form to facilitate extraction into the organic solvent.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex or shake the mixture vigorously for several minutes to ensure efficient extraction.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data from bioanalytical methods for acetaminophen and its metabolites. These values can be used as a reference for method development and validation.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Linearity Range | 0.25 - 20 mg/L | 1.56 - 200 µg/ml | [6] |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | [6] |
| Intra-day Precision (%CV) | < 13.03% | 0.5 - 12.9% | [6] |
| Inter-day Precision (%CV) | < 11.75% | 0.3 - 16.1% | [6] |
| Accuracy (% Bias) | 90.3% - 112% | Within ±15% | [7] |
| Extraction Recovery | Consistent between analyte and IS | 80 - 100% | [3] |
Table 2: LC-MS/MS Parameters for Acetaminophen Glucuronide Analysis
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., 3.0 µm, 2.1 x 100 mm) | [6] |
| Mobile Phase | Aqueous formic acid and methanol/acetonitrile | [3][6] |
| Ionization Mode | Electrospray Ionization (ESI), often negative mode for glucuronide | [8] |
| MS/MS Transition (APAP-GLU) | Precursor ion → Product ion (specific m/z values) | |
| MS/MS Transition (APAP-GLU-d4) | Precursor ion → Product ion (specific m/z values) |
Note: Specific m/z transitions for Acetaminophen glucuronide and its d4-labeled internal standard need to be determined empirically on the specific mass spectrometer being used.
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful bioanalysis of Acetaminophen glucuronide. Protein precipitation offers a rapid and high-throughput solution, while solid-phase extraction provides cleaner samples, potentially leading to lower limits of quantification and reduced matrix effects. The detailed protocols and compiled data herein serve as a comprehensive guide for researchers to develop and validate robust bioanalytical methods for Acetaminophen glucuronide using its deuterated internal standard, ensuring reliable and accurate results in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Acetaminophen Glucuronide-d4 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Acetaminophen (B1664979) glucuronide-d4 as an internal standard in pharmacokinetic (PK) studies of acetaminophen. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of drugs and their metabolites in complex biological matrices.
Application Notes
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Following administration, it is extensively metabolized in the liver primarily through glucuronidation and sulfation.[1][2] A significant metabolite is acetaminophen glucuronide. To accurately characterize the pharmacokinetic profile of acetaminophen and its metabolites, robust bioanalytical methods are essential.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Acetaminophen glucuronide-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages of using a SIL-IS include:
-
Correction for Matrix Effects: Biological matrices like plasma and urine can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for, as the SIL-IS is added at the beginning of the process.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the variability in sample injection volume and instrument response is minimized, leading to higher precision and accuracy in the quantitative results.[3]
This compound is an ideal internal standard for the quantification of acetaminophen glucuronide. Similarly, Acetaminophen-d4 is frequently used as an internal standard for the quantification of the parent drug, acetaminophen, and its other metabolites.[3][4][5][6]
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods utilizing deuterium-labeled internal standards for the analysis of acetaminophen and its metabolites in biological fluids.
Table 1: Typical Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Matrix | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Acetaminophen | Human Plasma | 16 - 500[7] | 0.25[6] |
| Acetaminophen Glucuronide | Human Plasma | 3.2 - 100[7] | 0.100 (in mouse plasma)[8] |
| Acetaminophen Sulfate (B86663) | Human Plasma | 3.2 - 100[7] | - |
| Acetaminophen | Human Dried Blood Spot | 50.0 - 5000[9] | 50.0[9] |
| Acetaminophen Glucuronide | Human Dried Blood Spot | 50.0 - 5000[9] | 50.0[9] |
| Acetaminophen | Human Plasma & Urine | 10 - 30,000 (plasma), 100 - 6000 (urine)[10] | 10 (plasma), 100 (urine)[10] |
| Acetaminophen Glucuronide | Human Plasma & Urine | 10 - 15,000 (plasma), 200 - 60,000 (urine)[10] | 10 (plasma), 200 (urine)[10] |
Table 2: Typical Precision and Accuracy of LC-MS/MS Methods
| Analyte | Matrix | Precision (%CV) | Accuracy (%Bias) |
| NAPQI | Mouse Plasma | < 12.47%[8] | - |
| Acetaminophen-glut | Mouse Plasma | < 12.11%[8] | - |
| Acetaminophen-gluc | Mouse Plasma | < 11.86%[8] | - |
| All Analytes | Human Plasma | < 14.3% (within- and between-run)[11] | 90.3% - 112%[11] |
| Acetaminophen & Metabolites | Human Plasma | < 11.75% (inter-day), < 13.03% (intra-day) at LLOQ[6] | - |
| Acetaminophen & PG | Human Plasma & Urine | < 15% (inter- and intra-run)[10] | 85% - 115%[10] |
Table 3: Typical Extraction Recovery of LC-MS/MS Methods
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Acetaminophen & Metabolites | Human Dried Blood Spot | Direct extraction with methanol[9] | 61.3 - 78.8[9] |
| Acetaminophen | Human Whole Blood | Protein Precipitation | 99.5 - 104[3] |
| Acetaminophen-d4 (IS) | Human Whole Blood | Protein Precipitation | 101 - 103[3] |
| Acetaminophen & PG | Human Plasma | Protein Precipitation | 93.1 (APAP), 93.7 (PG)[10] |
| Acetaminophen & PG | Human Urine | Dilution | 89.1 (APAP), 92.3 (PG)[10] |
Experimental Protocols
The following are generalized protocols for the quantification of acetaminophen and its metabolites in biological matrices using LC-MS/MS with this compound as an internal standard.
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
This is a simple and rapid method suitable for high-throughput analysis.[5][10]
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Vortex the samples and aliquot 50 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 150 µL of the internal standard working solution (e.g., this compound in methanol (B129727) or acetonitrile) to each sample, calibration standard, and quality control sample.
-
Precipitation: Vortex mix for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical LC-MS/MS conditions for the analysis of acetaminophen and its metabolites.
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.0 µm) is commonly used.[6]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of the parent drug and its metabolites. A representative gradient is as follows:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Linearly increase the percentage of Mobile Phase B to elute the analytes.
-
Wash the column with a high percentage of Mobile Phase B.
-
Re-equilibrate the column to the initial conditions. The total run time is typically short, often between 3 to 9 minutes.[8][11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive mode is often used for acetaminophen and its deuterated standard.[3][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for acetaminophen and its deuterated internal standard are typically m/z 152.1 → 110.1 and m/z 156.1 → 114.1, respectively.[3] The transitions for acetaminophen glucuronide would be determined by direct infusion and optimization.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
-
Visualizations
Acetaminophen Metabolism Pathway
Caption: Metabolic pathways of acetaminophen.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for bioanalytical quantification.
References
- 1. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Paracetamol Using Acetaminophen Glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity and nephrotoxicity due to the accumulation of the toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Therapeutic Drug Monitoring (TDM) of paracetamol is crucial in clinical toxicology to assess the risk of toxicity and guide the administration of the antidote, N-acetylcysteine.[3] Accurate and precise quantification of paracetamol and its major metabolites, paracetamol glucuronide and paracetamol sulfate, in biological matrices is essential for effective TDM.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response.[4] Acetaminophen (B1664979) glucuronide-d4, a deuterated form of the major paracetamol metabolite, serves as an ideal internal standard for the simultaneous quantification of paracetamol and its glucuronide conjugate. This document provides detailed application notes and protocols for the use of Acetaminophen glucuronide-d4 in the therapeutic drug monitoring of paracetamol.
Principle
The method is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known concentration of this compound is added to the biological sample (e.g., plasma, serum, urine) as an internal standard. Following sample preparation, the extract is analyzed by LC-MS/MS. The ratio of the peak area of the analyte (paracetamol and its metabolites) to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample. This approach ensures high accuracy and precision by compensating for potential variations during the analytical process.
Metabolic Pathway of Paracetamol
At therapeutic doses, paracetamol is primarily metabolized in the liver through glucuronidation and sulfation to form non-toxic conjugates that are excreted in the urine.[5][6][7][8] A smaller fraction is oxidized by cytochrome P450 enzymes to the reactive metabolite NAPQI, which is subsequently detoxified by conjugation with glutathione (B108866).[2][6] In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI and subsequent depletion of glutathione stores, resulting in cellular damage.[2]
Caption: Metabolic pathways of Paracetamol.
Experimental Protocols
Materials and Reagents
-
Paracetamol (analytical standard)
-
Paracetamol glucuronide (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
Ultrapure water
-
Drug-free human plasma/serum for calibration standards and quality controls
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Pipette 50 µL of plasma/serum into the appropriately labeled tubes.
-
Add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with an equal volume of ultrapure water to reduce the organic solvent concentration before injection.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paracetamol | 152.1 | 110.1 | 25 |
| Paracetamol Glucuronide | 328.1 | 152.1 | 20 |
| This compound (IS) | 332.1 | 156.1 | 20 |
Note: The optimal MS parameters may vary depending on the specific instrument used and should be optimized accordingly.
Experimental Workflow
Caption: Experimental workflow for paracetamol TDM.
Data Presentation
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method should be assessed over a clinically relevant range.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Paracetamol | 10 - 20,000 | > 0.99 |
| Paracetamol Glucuronide | 50 - 50,000 | > 0.99 |
Precision and Accuracy
The precision of the method is determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Paracetamol | Low | < 5% | < 5% | 95-105% |
| Medium | < 5% | < 5% | 95-105% | |
| High | < 5% | < 5% | 95-105% | |
| Paracetamol Glucuronide | Low | < 10% | < 10% | 90-110% |
| Medium | < 10% | < 10% | 90-110% | |
| High | < 10% | < 10% | 90-110% |
Limit of Quantification (LOQ)
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
| Analyte | LOQ (ng/mL) |
| Paracetamol | 10 |
| Paracetamol Glucuronide | 50 |
Conclusion
The use of this compound as an internal standard in an LC-MS/MS method provides a robust, accurate, and precise approach for the therapeutic drug monitoring of paracetamol and its major metabolite, paracetamol glucuronide. The detailed protocol and performance characteristics outlined in these application notes offer a reliable framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for both clinical and research applications. This method is particularly valuable in the context of paracetamol overdose, where rapid and accurate quantification is essential for timely clinical intervention.
References
- 1. On-Site Therapeutic Drug Monitoring of Paracetamol Analgesic in Non-Invasively Collected Saliva for Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring in drug overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Interventions for paracetamol (acetaminophen) overdose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Acetaminophen and its Metabolites Using a Deuterated Internal Standard
Introduction
Acetaminophen (B1664979) (APAP) is a widely used over-the-counter analgesic and antipyretic.[1][2][3] Accurate quantification of acetaminophen and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1] The primary metabolic pathways of acetaminophen occur in the liver and include glucuronidation, sulfation, and oxidation.[4][5] The oxidation pathway, mediated by cytochrome P450 enzymes, produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[5][6][7]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acetaminophen and its major metabolites, acetaminophen-glucuronide and acetaminophen-sulfate, in human plasma. The use of a deuterated internal standard, acetaminophen-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]
Principle
This method employs a simple protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for the separation of acetaminophen, its metabolites, and the deuterated internal standard. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard co-elutes with the analyte and is differentiated by its mass-to-charge ratio (m/z), ensuring reliable quantification.[1]
Acetaminophen Metabolism
Acetaminophen is primarily metabolized in the liver through three main pathways:
-
Glucuronidation: This is the main route, accounting for 45-55% of acetaminophen metabolism.[4]
-
Sulfation: This pathway accounts for 30-35% of the metabolism.[4]
-
Oxidation: A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, NAPQI.[6][8] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetaminophen – metabolism [sites.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Analysis of Acetaminophen in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (B1664979) (APAP), also known as paracetamol, is one of the most widely used over-the-counter analgesic and antipyretic agents.[1] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity and even acute liver failure due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] Consequently, the rapid and accurate quantification of acetaminophen in biological samples is crucial for clinical toxicology, pharmacokinetic studies, and therapeutic drug monitoring.[4] High-throughput analytical methods are essential for handling large numbers of samples efficiently in these settings.
This document provides detailed application notes and protocols for the high-throughput analysis of acetaminophen in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a highly selective and sensitive method.[5]
Experimental Workflow & Signaling Pathways
To facilitate a clear understanding of the analytical process and the biological context, the following diagrams illustrate the experimental workflow for high-throughput acetaminophen analysis and its metabolic pathway.
The metabolic fate of acetaminophen is dose-dependent. At therapeutic doses, it is primarily metabolized through safe glucuronidation and sulfation pathways. However, in cases of overdose, these pathways become saturated, leading to an increase in the oxidative pathway that produces the toxic metabolite NAPQI.[3][6]
Quantitative Data Summary
The following table summarizes the quantitative parameters of various high-throughput methods for acetaminophen analysis in biological samples.
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard (IS) | Reference |
| Human Plasma | LC-MS/MS | 1,000 - 100,000 | 1,000 | Phenacetin | [7] |
| Human Whole Blood | LC-MS/MS | 50.0 - 50,000 | 50.0 | Acetaminophen-D4 | [8] |
| Human Plasma | UPLC-MS/MS | 16 - 500 | 16 | Not Specified | [9] |
| Human Plasma | LC-MS/MS | 250 - 20,000 (mg/L converted to ng/mL) | 250 | Acetaminophen-D3 | [10] |
| Human Serum | PESI-MS/MS | 1,560 - 200,000 | 1,560 | Acetaminophen-D4 | [11] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: High-Throughput Quantification of Acetaminophen in Human Plasma by LC-MS/MS
This protocol is adapted from a robust and sensitive method suitable for clinical and research settings.[4]
1. Materials and Reagents
-
Acetaminophen (analytical standard)
-
Acetaminophen-d4 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
2. Preparation of Stock and Working Solutions
-
Acetaminophen Stock Solution (1 mg/mL): Dissolve 10 mg of acetaminophen in 10 mL of methanol.
-
Acetaminophen-d4 (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of Acetaminophen-d4 in 1 mL of methanol.[4]
-
Working Solutions: Prepare serial dilutions of the acetaminophen stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working IS solution by diluting the IS stock solution.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume of the IS working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 10 minutes.[4]
-
Centrifuge at 4000 rpm for 10 minutes.[4]
-
Transfer 30 µL of the supernatant to a clean 96-well plate or autosampler vial.[4]
-
Add 330 µL of acetonitrile:water (10:90, v/v) and mix.[4]
-
Inject an aliquot into the LC-MS/MS system.[4]
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 column (e.g., 50 x 3.0 mm, 3 µm) is commonly used.[8]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[8]
-
Flow Rate: Typically around 0.700 mL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
5. Data Analysis
-
Quantify acetaminophen by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using a linear regression model with a weighting factor (e.g., 1/x²).[4]
-
Determine the concentration of acetaminophen in the unknown samples from the calibration curve.
Protocol 2: UPLC-MS/MS Method for Acetaminophen and its Metabolites in Plasma
This method is suitable for detailed metabolic studies, requiring only a small plasma volume.[9]
1. Materials and Reagents
-
As in Protocol 1, with the addition of analytical standards for acetaminophen metabolites (glucuronide, sulfate, etc.).
2. Sample Preparation
-
Mix 5 µL of plasma with 85 µL of methanol and 10 µL of the internal standard solution.[9]
-
Vortex briefly and then incubate at -20°C for 20 minutes to precipitate proteins.[9]
-
Centrifuge at 10,000 g for 10 minutes.[9]
-
Transfer 20 µL of the supernatant and mix with 980 µL of water in an autosampler vial.[9]
-
Inject an aliquot into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions
-
LC System: ACQUITY UPLC or equivalent.[9]
-
Detection: Tandem mass spectrometry.
-
Run Time: A rapid run time of approximately 7.5 minutes can be achieved.[9]
4. Data Analysis
-
Similar to Protocol 1, with the addition of calibration curves and quantification for each metabolite.
Conclusion
The described LC-MS/MS methods offer high sensitivity, specificity, and throughput for the analysis of acetaminophen in biological samples. The simple protein precipitation sample preparation method is amenable to automation, further enhancing throughput. These protocols can be readily adapted and validated in various laboratory settings for applications ranging from clinical toxicology to pharmacokinetic research in drug development. The choice of method will depend on the specific requirements of the study, such as the need to quantify metabolites or the available sample volume.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journal-jps.com [journal-jps.com]
- 6. childrenscolorado.org [childrenscolorado.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. waters.com [waters.com]
- 10. academic.oup.com [academic.oup.com]
- 11. An ultra-rapid drug screening method for acetaminophen in blood serum based on probe electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Metabolism Assays Utilizing Acetaminophen Glucuronide-d4
Introduction
Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic drug that undergoes extensive metabolism in the liver. A major metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form acetaminophen glucuronide.[1][2] The primary UGT isoforms involved in this process are UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[3][4][5] Due to its well-characterized metabolism, acetaminophen is frequently employed as a probe substrate in in vitro drug metabolism studies to investigate the activity of these UGT enzymes and to assess the potential for drug-drug interactions (DDIs).
Acetaminophen glucuronide-d4, a stable isotope-labeled version of the metabolite, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[6][7][8] Its utility lies in its ability to mimic the analytical behavior of the unlabeled (d0) acetaminophen glucuronide, thereby correcting for variations in sample preparation, matrix effects, and instrument response.[6] This ensures high accuracy and precision in the quantification of the metabolite formed during in vitro incubations.
These application notes provide detailed protocols for utilizing acetaminophen as a probe substrate and this compound as an internal standard in key in vitro drug metabolism assays.
Principle of the Assays
The core principle of these assays is the incubation of a biological matrix containing active UGT enzymes (such as human liver microsomes or recombinant UGT isoforms) with the probe substrate, acetaminophen. The reaction is initiated by the addition of the co-factor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). The rate of formation of acetaminophen glucuronide is then measured over time. To ensure accurate quantification, a known amount of this compound is added to the samples prior to analysis by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of the formed metabolite.
Applications
-
UGT Reaction Phenotyping: To identify which specific UGT isoforms are responsible for the metabolism of a new chemical entity (NCE). This is achieved by observing the inhibition of acetaminophen glucuronidation in the presence of the NCE.
-
Drug-Drug Interaction (DDI) Studies: To evaluate the inhibitory potential of an NCE against specific UGT isoforms using acetaminophen as the probe substrate. This is a critical step in drug development to predict potential clinical DDIs.[9]
-
Enzyme Kinetics: To determine the kinetic parameters (K_m and V_max) of acetaminophen glucuronidation by various UGT isoforms.[10]
Data Presentation
Table 1: Kinetic Parameters of Acetaminophen Glucuronidation by Major UGT Isoforms
| UGT Isoform | K_m (mM) | V_max (nmol/min/mg protein) | Kinetic Model | Reference |
| UGT1A1 | - | - | Hill Equation | [3][4][5] |
| UGT1A6 | - | - | Substrate Inhibition | [3][4][5] |
| UGT1A9 | - | - | Michaelis-Menten | [3][4][5] |
| UGT2B15 | - | - | Substrate Inhibition | [3][4][5] |
| Human Liver Microsomes | 4 | 1.5 | Hill Equation | [10] |
Note: Specific K_m and V_max values for recombinant UGTs can vary between studies and experimental conditions.
Table 2: Typical LC-MS/MS Parameters for Acetaminophen and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Acetaminophen | 152.1 | 110.1 | 20 | Positive |
| Acetaminophen-d4 | 156.1 | 114.1 | 20 | Positive |
| Acetaminophen Glucuronide | 328.1 | 152.1 | 25 | Positive |
| This compound (IS) | 332.1 | 156.1 | 25 | Positive |
Note: These parameters are illustrative and should be optimized for the specific instrument used.
Experimental Protocols
Protocol 1: Determination of IC_50 for a Test Compound against UGT1A9 using Acetaminophen as a Probe Substrate
This protocol describes a typical in vitro inhibition assay using human liver microsomes (HLM).
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Acetaminophen
-
This compound (Internal Standard)
-
Test Compound (Inhibitor)
-
UDPGA, trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Termination Solution)
-
Methanol
-
Water, HPLC grade
2. Solution Preparation:
-
HLM Stock: Prepare a working solution of HLM at 2 mg/mL in Tris-HCl buffer.
-
Acetaminophen Stock: Prepare a 100 mM stock solution of acetaminophen in methanol.
-
Test Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Serially dilute to obtain a range of working concentrations.
-
UDPGA Stock: Prepare a 50 mM stock solution of UDPGA in water.
-
Internal Standard Working Solution: Prepare a 100 ng/mL solution of this compound in the termination solution (ACN with 0.1% Formic Acid).
-
Incubation Buffer: 100 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
3. Experimental Workflow Diagram:
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Matrix Effects in LC-MS/MS with Acetaminophen Glucuronide-d4
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, with a specific focus on the use of Acetaminophen (B1664979) glucuronide-d4 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are caused by a variety of endogenous and exogenous substances present in biological samples. Common sources include:
-
Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.
-
Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.
Q3: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) like Acetaminophen glucuronide-d4 recommended?
A3: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[2] this compound is chemically and structurally almost identical to the analyte of interest (Acetaminophen glucuronide). This similarity ensures that both compounds exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variations caused by matrix effects can be effectively normalized, leading to more accurate and reliable results.[4]
Q4: Can a SIL-IS like this compound always completely eliminate matrix effects?
A4: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects. In some instances, particularly with deuterium-labeled standards, a slight chromatographic separation between the analyte and the SIL-IS can occur (the "isotope effect"). If this separation causes the analyte and the SIL-IS to elute in regions with different degrees of ion suppression, the compensation may be incomplete.[3] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS/MS analysis that may be related to matrix effects, even when using this compound.
Problem 1: Poor accuracy and/or precision in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different samples or lots of biological matrix. The SIL-IS may not be fully compensating for this variability.
-
Troubleshooting Steps:
-
Verify Co-elution: Confirm that the chromatographic peaks for Acetaminophen glucuronide and this compound are perfectly co-eluting. If not, optimize the chromatographic method (e.g., adjust the gradient, change the mobile phase composition, or try a different column).
-
Enhance Sample Preparation: A more rigorous sample cleanup can help remove interfering matrix components. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaluate Different Matrix Lots: During method validation, assess the matrix effect across multiple lots of the biological matrix to ensure the method is robust.
-
Problem 2: The signal for the SIL-IS (this compound) is highly variable between samples.
-
Possible Cause: This could be due to issues with sample preparation, inconsistent extraction recovery, or significant variations in matrix effects between individual samples.
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure consistent and precise execution of all sample preparation steps, especially the addition of the internal standard.
-
Investigate Extraction Recovery: Determine the extraction recovery of both the analyte and the SIL-IS to ensure it is consistent and reproducible.
-
Perform Post-Column Infusion: This experiment can help identify regions of severe ion suppression in the chromatogram. If the SIL-IS peak falls within a highly variable suppression zone, chromatographic adjustments are necessary to move it to a cleaner region.
-
Problem 3: The method shows significant matrix effects even with a SIL-IS.
-
Possible Cause: The concentration of interfering matrix components is too high, overwhelming the ionization source.
-
Troubleshooting Steps:
-
Dilute the Sample: A simple yet effective strategy is to dilute the sample. This reduces the concentration of all components, including those causing ion suppression. This is only feasible if the analyte concentration remains above the lower limit of quantification.
-
Optimize Chromatographic Separation: Improve the separation of the analyte and SIL-IS from the matrix components. This can be achieved by modifying the gradient, flow rate, or switching to a column with different selectivity.
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If the analyte is amenable, switching to APCI could mitigate the issue.
-
Quantitative Data Summary
The following table summarizes typical acceptance criteria for key validation parameters related to matrix effects in bioanalytical LC-MS/MS methods.
| Parameter | Description | Typical Acceptance Criteria |
| Matrix Factor (MF) | Ratio of the analyte peak response in the presence of matrix to the response in the absence of matrix. | The coefficient of variation (CV) of the IS-normalized MF should be ≤15% for at least 6 different lots of matrix. |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. The CV should ideally be ≤15%. |
| Accuracy & Precision | The closeness of measured values to the nominal value and the degree of scatter between measurements. | For QC samples, the mean concentration should be within ±15% of the nominal value, and the CV should be ≤15%. |
Experimental Protocols
Protocol: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol outlines the steps to quantitatively determine the extent of matrix effects on the analysis of Acetaminophen glucuronide using this compound as the internal standard.
-
Prepare Blank Matrix Samples: Process at least six different lots of the blank biological matrix (e.g., plasma, urine) using the established sample preparation method (e.g., protein precipitation, SPE).
-
Prepare Neat Standard Solutions:
-
Set A (Analyte in Neat Solution): Prepare a solution of Acetaminophen glucuronide in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC concentrations).
-
Set B (Analyte and IS in Neat Solution): Prepare a solution containing both Acetaminophen glucuronide and this compound in the clean solvent at the same concentrations as in the final samples.
-
-
Prepare Post-Extraction Spiked Samples (Set C):
-
Take the processed blank matrix extracts from step 1.
-
Spike these extracts with Acetaminophen glucuronide and this compound to achieve the same final concentrations as in Set B.
-
-
LC-MS/MS Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF):
-
Calculate the average peak area for the analyte and IS from Set C (Post-Extraction Spiked) and Set B (Neat Solution).
-
MF = (Mean Peak Area from Set C) / (Mean Peak Area from Set B)
-
-
IS-Normalized Matrix Factor:
-
Calculate the Analyte/IS peak area ratio for each sample in Set C and Set B.
-
IS-Normalized MF = (Mean Ratio from Set C) / (Mean Ratio from Set B)
-
-
The CV of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Visualizations
Caption: Experimental workflow for the assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Mass Spectrometer Settings for Acetaminophen Glucuronide-d4 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetaminophen (B1664979) glucuronide-d4. The following sections offer guidance on optimizing mass spectrometer settings, sample preparation, and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Acetaminophen glucuronide-d4?
A1: The expected precursor ion ([M+H]⁺) for this compound is m/z 332.3. The most common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176.1 Da). Therefore, the expected product ion would correspond to the protonated Acetaminophen-d4 molecule, which is m/z 156.1. Another potential product ion is m/z 114.1, corresponding to the further fragmentation of the Acetaminophen-d4 molecule. It is crucial to empirically optimize the collision energy to confirm the most abundant and stable product ion for your specific instrument and conditions.
Q2: What is the optimal ionization mode for detecting this compound?
A2: Positive mode electrospray ionization (ESI) is typically the preferred method for the detection of Acetaminophen and its metabolites, including the glucuronide conjugate. This is because the amide group in the Acetaminophen structure is readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Q3: I am observing a retention time shift between Acetaminophen glucuronide and its deuterated internal standard. Is this normal?
A3: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is often acceptable, a significant or variable shift can impact the accuracy of quantification by subjecting the analyte and internal standard to different matrix effects. If the shift is problematic, chromatographic conditions may need to be adjusted to improve co-elution.
Q4: Can I use Acetaminophen-d4 as an internal standard for the quantification of Acetaminophen glucuronide?
A4: While some studies have used Acetaminophen-d4 as an internal standard for its glucuronide metabolite, it is not the ideal approach.[1] An ideal internal standard should be a stable isotope-labeled version of the analyte itself (i.e., this compound) to best mimic the ionization and fragmentation behavior and to compensate for any analyte degradation during sample preparation and analysis. Using a different compound as an internal standard can lead to inaccuracies if the two compounds experience different matrix effects or extraction recoveries.
Q5: What are common sources of interference in the analysis of this compound?
A5: Common sources of interference include:
-
Isotopic Interference (Crosstalk): The natural isotopic abundance of the non-deuterated Acetaminophen glucuronide can contribute to the signal of the deuterated internal standard, especially at high concentrations of the analyte.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[2]
-
In-source Fragmentation: The glucuronide conjugate can sometimes fragment back to the parent drug in the ion source, potentially interfering with the analysis of Acetaminophen if it is also being monitored.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values. Optimize the declustering potential and collision energy by infusing a standard solution of this compound. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas to maximize the signal for the analyte. |
| Analyte Degradation | Glucuronide metabolites can be unstable. Ensure samples are stored at appropriate low temperatures and consider acidification of the sample to improve stability. |
| Inefficient Ionization | Ensure the mobile phase composition is appropriate for ESI+. The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation. |
| Sample Preparation Issues | Evaluate the extraction recovery of your sample preparation method. Glucuronides are polar and may not be efficiently extracted with non-polar solvents. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Develop a more effective sample clean-up procedure to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[3] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and quality controls. |
| Internal Standard Issues | Verify the purity and concentration of the internal standard stock solution. Ensure the internal standard is added consistently to all samples. |
| Chromatographic Issues | Poor peak shape or inconsistent retention times can lead to variability. Inspect the column for degradation and ensure the mobile phase is correctly prepared. |
Issue 3: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Detector Saturation | If the non-linearity is at the high end of the curve, dilute the samples to bring the concentrations within the linear range of the detector. |
| Isotopic Interference | At high analyte concentrations, the M+4 isotope of the non-deuterated analyte may contribute to the signal of the d4-internal standard. If possible, use an internal standard with a higher mass offset (e.g., d7 or ¹³C). |
| Inappropriate Curve Fitting | Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for your data. |
Quantitative Data Summary
Table 1: Recommended Mass Spectrometer Settings for this compound
| Parameter | Recommended Setting | Notes |
| Ionization Mode | ESI Positive | |
| Precursor Ion (Q1) | m/z 332.3 | [M+H]⁺ |
| Product Ion (Q3) | m/z 156.1 or 114.1 | Corresponds to [Acetaminophen-d4+H]⁺. Optimization is required. |
| Declustering Potential (DP) | 50 - 100 V | To be optimized for your instrument. |
| Collision Energy (CE) | 20 - 40 eV | To be optimized for the selected product ion. |
| Dwell Time | 50 - 150 ms |
Table 2: Typical Ion Source Parameters
| Parameter | Typical Range | Notes |
| Ion Spray Voltage | 4500 - 5500 V | |
| Source Temperature | 400 - 600 °C | |
| Nebulizer Gas (Gas 1) | 40 - 60 psi | Instrument dependent. |
| Heater Gas (Gas 2) | 40 - 60 psi | Instrument dependent. |
| Curtain Gas | 20 - 40 psi | Instrument dependent. |
| Collision Gas (CAD) | Medium | Instrument dependent. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting workflow for poor or no signal detection.
References
Stability of Acetaminophen glucuronide-d4 in solution and frozen samples
Welcome to the technical support center for Acetaminophen glucuronide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this internal standard in solution and frozen samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, this compound is expected to be stable for at least 4 years when stored at -20°C.[1][2] This is based on the stability data for the non-deuterated form, as deuterated analogs typically exhibit similar storage stability.[3]
Q2: How stable is this compound in aqueous solutions?
A2: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Glucuronides are susceptible to hydrolysis, and the stability can be affected by pH and temperature.[4] For any aqueous stock solutions, fresh preparation is strongly advised.
Q3: What is the stability of this compound stock solutions in organic solvents?
Q4: How many freeze-thaw cycles can samples containing this compound undergo?
A4: The stability of analytes through freeze-thaw cycles should be experimentally verified. For many compounds, stability is maintained for a limited number of cycles (e.g., 3-5). To minimize degradation, it is advisable to aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.
Q5: Is this compound susceptible to enzymatic degradation in biological samples?
A5: Yes. Biological matrices such as plasma and urine may contain β-glucuronidase enzymes, which can hydrolyze the glucuronide conjugate back to the parent drug.[5] The activity of these enzymes is dependent on pH and temperature.[6] It is crucial to handle and store biological samples appropriately to minimize enzymatic activity, which may include immediate freezing and storage at ultra-low temperatures (e.g., -80°C).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of analyte signal over time in prepared samples. | Degradation of this compound in solution. | 1. Check Solution pH: Ensure the pH of your solution is near neutral. Acidic or basic conditions can accelerate hydrolysis.[4] 2. Prepare Fresh Solutions: Avoid storing aqueous working solutions. Prepare them fresh before each analytical run.[2] 3. Solvent Choice: If using organic stock solutions, ensure the solvent is of high purity and free of contaminants that could promote degradation. |
| Inconsistent internal standard response in a batch. | Variability in sample handling or enzymatic degradation. | 1. Standardize Sample Handling: Ensure consistent timing and temperature for all samples from collection to analysis. 2. Inhibit Enzyme Activity: For biological samples, consider adding a β-glucuronidase inhibitor if sample pretreatment allows. Store samples at -80°C immediately after collection. 3. Review Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample. |
| Appearance of a peak corresponding to Acetaminophen-d4. | Hydrolysis of this compound. | 1. Investigate Sample pH and Temperature: Elevated temperatures and non-neutral pH can cause hydrolysis.[6] 2. Assess for Enzymatic Activity: If working with biological matrices, this could indicate the presence of active β-glucuronidase.[5] 3. Confirm with a Freshly Prepared Standard: Analyze a freshly prepared standard to confirm that the degradation is happening in the samples and not the stock solution. |
Stability Data Summary
The following tables summarize the available stability data for Acetaminophen glucuronide and related compounds. This information can be used to infer the stability of this compound.
Table 1: Stability of Solid Compounds
| Compound | Storage Temperature | Stability Duration |
| Acetaminophen Glucuronide | -20°C | ≥ 4 years[1][2] |
| Acetaminophen-d4 | -20°C | ≥ 4 years |
Table 2: Stability in Solution
| Compound | Solvent/Matrix | Storage Condition | Stability Duration |
| Acetaminophen Glucuronide | Aqueous Solution | Room Temperature | Not recommended for > 1 day[2] |
| Acetaminophen-d4 | DMSO (Stock Solution) | -20°C | 1 month |
| Acetaminophen-d4 | DMSO (Stock Solution) | -80°C | 6 months |
| Acetaminophen Glucuronide | Plasma | -20°C | Stable for at least 30 days |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in a Biological Matrix
This protocol is a general guideline for determining the long-term stability of this compound in a chosen biological matrix (e.g., plasma, urine) at a specified frozen temperature.
1. Preparation of Stability Samples:
-
Obtain a pool of the desired biological matrix from at least six different sources.
-
Spike the matrix with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Aliquot the spiked samples into a sufficient number of storage vials for each time point.
2. Storage:
-
Store the aliquots at the desired temperature (e.g., -20°C or -80°C).
3. Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples.
-
Thaw the samples under controlled conditions.
-
Prepare the samples for analysis according to your validated bioanalytical method.
-
Analyze the stability samples against a freshly prepared calibration curve.
4. Acceptance Criteria:
-
The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.[7]
Logical Diagrams
The following diagram illustrates a troubleshooting decision tree for investigating the instability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. covachem.com [covachem.com]
- 6. imcstips.com [imcstips.com]
- 7. benchchem.com [benchchem.com]
How to resolve chromatographic interference with Acetaminophen glucuronide-d4
Technical Support Center: Acetaminophen (B1664979) Glucuronide-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic interference issues encountered during the analysis of Acetaminophen glucuronide with its deuterated internal standard, Acetaminophen glucuronide-d4.
Frequently Asked Questions (FAQs)
Q1: My quantitative results are inconsistent, and I suspect interference with my this compound internal standard. What are the common causes?
A1: Inconsistent quantitative results when using a deuterated internal standard often stem from several sources of chromatographic or mass spectrometric interference. The most common causes include:
-
Co-elution with Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, urine) can co-elute with your analyte or internal standard, leading to ion suppression or enhancement in the mass spectrometer source.
-
Lack of Co-elution: Deuterated internal standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts. If this separation causes the analyte and internal standard to elute in different regions of matrix effects, it can compromise accuracy.
-
In-source Fragmentation: Glucuronide conjugates can be susceptible to fragmentation back to the parent drug (Acetaminophen) within the ion source of the mass spectrometer. It is crucial to achieve baseline separation of Acetaminophen from its glucuronide metabolite to prevent this from affecting quantification[1].
-
Cross-talk or Isotopic Contribution: If the mass-to-charge ratio (m/z) windows for the analyte and internal standard are not sufficiently resolved, or if the deuterated standard contains isotopic impurities, signal from one can spill over into the other's detection channel.
Q2: I am observing poor peak shape (e.g., tailing, fronting) for my this compound peak. What could be the issue?
A2: Poor peak shape is often a chromatographic issue. For a polar compound like a glucuronide, common causes include:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with polar analytes, causing peak tailing. Using a column with end-capping or operating the mobile phase at a lower pH (e.g., 2.5-3.5) can help suppress these interactions[2].
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or broadening. Consider diluting your sample or reducing the injection volume[2].
-
Column Contamination: Accumulation of strongly retained matrix components can degrade column performance. Implementing a robust column wash with a strong solvent between runs is recommended[2].
Q3: An unknown peak is co-eluting with my this compound peak. How can I resolve this?
A3: Resolving co-eluting peaks requires systematically modifying the chromatographic conditions to improve selectivity. Key strategies include:
-
Modify the Mobile Phase Gradient: Adjusting the slope of the gradient can often separate closely eluting peaks. A shallower gradient provides more time for separation.
-
Change the Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol, or vice-versa) can alter elution patterns due to different solvent selectivities[2].
-
Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and interfering compounds, which can significantly impact their retention on a reversed-phase column[2].
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column) can provide the necessary change in selectivity[3].
Q4: My internal standard signal is highly variable across samples from different lots or individuals. What does this suggest?
A4: High variability in the internal standard signal, especially when analyzing samples from different sources, strongly indicates a matrix effect. This means that components in the sample matrix are inconsistently suppressing or enhancing the ionization of this compound. While a good internal standard should co-elute and experience the same matrix effects as the analyte, significant variability points to a need for better sample cleanup or chromatographic optimization to separate the analytes from the interfering matrix components. For some acetaminophen metabolites, ion enhancement of over 190% has been observed, highlighting the significance of matrix effects[4].
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow
When encountering interference, a logical progression of troubleshooting steps can efficiently identify and resolve the issue. The following workflow provides a systematic approach to diagnosing and fixing common problems.
Data Presentation: Strategies for Resolving Interference
The following table summarizes key parameters that can be adjusted to resolve chromatographic interference.
| Parameter | Recommended Adjustment | Expected Outcome & Considerations |
| Mobile Phase Gradient | Decrease the ramp speed (make the gradient shallower). | Increases separation time between closely eluting peaks. May increase overall run time. |
| Mobile Phase Composition | Change the organic solvent (e.g., Acetonitrile to Methanol). | Alters elution selectivity due to different chemical interactions. Methanol is more polar and a better hydrogen bond donor. |
| Mobile Phase pH | Adjust pH using an additive like formic acid (0.1%) or ammonium (B1175870) formate. | Changes the ionization state of analytes and interferents, which can significantly alter retention time on a C18 column[5]. |
| Column Chemistry | Switch from a standard C18 to a different stationary phase (e.g., Phenyl-Hexyl, PFP, or a base-deactivated column). | Provides a different separation mechanism to resolve stubborn co-elution. PFP columns are effective for separating structurally similar compounds[3]. |
| Sample Preparation | Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | More effectively removes interfering matrix components compared to a simple "protein crash" or "dilute-and-shoot" method. |
| MS/MS Parameters | Optimize collision energy and select more specific MRM transitions. | Ensures that detection is highly specific to the analyte and internal standard, reducing the impact of any remaining co-eluting isobaric interferences. |
Experimental Protocols
Protocol 1: Protein Precipitation for Sample Cleanup
This protocol provides a basic method for removing the majority of proteins from plasma or serum samples prior to LC-MS/MS analysis.
-
Reagents and Materials:
-
Biological sample (plasma, serum)
-
Chilled Acetonitrile (ACN) containing the internal standard (this compound) at the desired concentration.
-
Microcentrifuge tubes (e.g., 1.5 mL).
-
Vortex mixer.
-
Centrifuge capable of >10,000 x g.
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 300 µL of chilled ACN containing the internal standard (a 3:1 solvent-to-sample ratio is common)[2].
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[2].
-
Carefully collect the supernatant and transfer it to a clean vial for injection into the LC-MS/MS system.
-
Protocol 2: Evaluating Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement caused by the sample matrix.
-
Objective: To compare the peak response of an analyte and internal standard in a clean solution versus their response when spiked into an extracted blank matrix.
-
Procedure:
-
Prepare Solution A (Neat Standard): Prepare a standard solution containing Acetaminophen glucuronide and this compound at a known concentration in a clean solvent (e.g., the initial mobile phase composition).
-
Prepare Solution B (Post-Extraction Spike):
-
Take six different sources of blank biological matrix (e.g., plasma from six different donors).
-
Perform the sample extraction procedure (e.g., Protocol 1) on these blank samples.
-
After extraction, spike the resulting supernatant with the same concentration of Acetaminophen glucuronide and this compound as in Solution A.
-
-
Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculation: Calculate the matrix factor (MF) using the following formula:
-
MF = (Peak Area in Solution B) / (Peak Area in Solution A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
-
Example Data for Matrix Effect Evaluation:
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte Matrix Factor | IS Matrix Factor |
| Neat Solution | 550,000 | 620,000 | - | - |
| Post-Spike Matrix 1 | 412,500 | 471,200 | 0.75 (Suppression) | 0.76 (Suppression) |
| Post-Spike Matrix 2 | 610,500 | 688,200 | 1.11 (Enhancement) | 1.11 (Enhancement) |
| Post-Spike Matrix 3 | 440,000 | 483,600 | 0.80 (Suppression) | 0.78 (Suppression) |
In this example, the matrix factors for the analyte and IS are similar within each matrix lot, suggesting the IS is adequately compensating for the matrix effect.
Visualization of Differential Matrix Effects
A common issue with deuterated standards is a slight shift in retention time, which can lead to differential matrix effects. The diagram below illustrates how a small separation between the analyte and its internal standard can cause them to experience different levels of ion suppression as they elute.
References
- 1. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantification of acetaminophen and structurally related compounds in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Technical Support Center: Minimizing Ion Suppression of Acetaminophen Glucuronide-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues with Acetaminophen (B1664979) glucuronide-d4 in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and how does it affect my analysis of Acetaminophen glucuronide-d4?
A: Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds in a sample reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2][3] This phenomenon occurs within the mass spectrometer's ion source and can lead to a decreased analyte signal, compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2] In complex matrices like plasma or urine, components such as phospholipids (B1166683), salts, and other metabolites are common causes of ion suppression.[4]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression.[1][5] The constant analyte-to-IS ratio would then ensure accurate quantification. However, this isn't always guaranteed.[1] "Differential ion suppression" can occur if the analyte and the SIL-IS experience different levels of suppression.[1] This can be caused by a slight chromatographic separation between the two compounds due to the deuterium (B1214612) isotope effect, which can alter the retention time.[6] If they don't co-elute perfectly, they may be affected differently by interfering components in the matrix.
Q3: My results are inconsistent and inaccurate. How can I confirm if differential ion suppression is the problem?
A: You can diagnose ion suppression issues through a systematic approach. A common and effective method is the post-column infusion experiment.[4][7][8] This technique helps to identify regions in your chromatogram where ion suppression is occurring. Additionally, a quantitative assessment can be made by comparing the analyte's response in a pure solution versus its response when spiked into an extracted blank matrix.[3][9]
Below is a logical workflow to troubleshoot this issue:
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A: Improving sample cleanup is one of the most effective ways to combat ion suppression.[10] While simple protein precipitation (PPT) is fast, it is often the least effective method for removing interfering matrix components.[11]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts, but recovery for polar analytes like glucuronides may be low.[11]
-
Solid-Phase Extraction (SPE): Generally results in cleaner extracts than PPT.[11] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[10][11]
-
Phospholipid Removal: Since phospholipids are a major cause of ion suppression in plasma and serum, specific techniques to remove them are highly effective.[4] This can include specialized SPE plates or cartridges designed to target and retain phospholipids.
-
Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[9][10] This is a viable strategy if the method has sufficient sensitivity.[10]
Q5: Can changing my LC or MS conditions help minimize ion suppression?
A: Yes, optimizing your analytical method parameters is a crucial step.
-
Chromatography: Adjust your chromatographic method to separate this compound from the regions of ion suppression.[4][7] This can be achieved by modifying the mobile phase gradient, changing the analytical column for one with different selectivity, or altering the mobile phase pH.[4][11] The use of UPLC technology over traditional HPLC can also lead to a statistically significant improvement in matrix effects due to better resolution and narrower peaks.[11]
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5][12] If your instrumentation allows, switching to APCI could significantly reduce matrix effects, as the ionization mechanism is different and less prone to competition.[5][9]
Experimental Protocols
Protocol 1: Evaluating Matrix Effects via Post-Extraction Spike
This protocol allows for a quantitative assessment of ion suppression.
-
Prepare Standard Solution: Create a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Prepare Blank Matrix: Obtain a blank matrix sample (e.g., plasma from an untreated subject) and perform your entire sample extraction procedure.
-
Spike Blank Matrix: Spike the processed blank matrix extract with this compound to achieve the same final concentration as the standard solution from step 1.
-
Analysis: Inject both the standard solution (A) and the spiked matrix extract (B) into the LC-MS/MS system.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the following formula: ME (%) = (Peak Area in B / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Identifying Suppression Zones with Post-Column Infusion
This experiment identifies at what retention times co-eluting matrix components cause suppression.
-
Experimental Setup:
-
Use a T-connector to combine the flow from the LC column with a continuous flow from a syringe pump.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Prepare a solution of this compound in a suitable solvent for the syringe pump.
-
-
Procedure:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal (baseline) on the mass spectrometer.[1]
-
Once the baseline is stable, inject an extracted blank matrix sample onto the LC column.[1][8]
-
Monitor the baseline signal of the infused analyte. Any dips or drops in the signal indicate chromatographic regions where co-eluting matrix components are causing ion suppression.[1][7]
-
Data & Method Parameters
The following tables summarize typical LC-MS/MS parameters used for the analysis of Acetaminophen and its metabolites, providing a reference for method development and troubleshooting.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting 1 | Setting 2 |
| Column | C18 (e.g., 2.1 x 100 mm, 3.0 µm)[13] | UPLC HSS T3[14] |
| Mobile Phase A | 1% Formic Acid in Water[13] | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[13] | Methanol with 0.1% Formic Acid[15] |
| Flow Rate | 0.3 mL/min[15] | 0.4 mL/min[14] |
| Gradient | Isocratic (80:20 A:B)[13] | Gradient Elution[14][15] |
| Injection Volume | 4-10 µL[14] | 5 µL |
| Run Time | 3.2 - 4.5 minutes[14][15] | 7.5 minutes |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM)[13] |
| Precursor Ion (Q1) | Specific m/z for this compound |
| Product Ion (Q3) | Specific m/z for fragment of this compound |
| Ion Source Temp. | Dependent on instrument geometry |
| Collision Gas | Argon |
Table 3: Sample Preparation Method Comparison
| Method | Relative Cleanliness | Throughput | Potential Issues |
| Protein Precipitation | Low[11] | High | High risk of ion suppression from phospholipids[11] |
| Liquid-Liquid Extraction | Medium-High[11] | Medium | Low recovery for polar metabolites[11] |
| Solid-Phase Extraction | High[11] | Low-Medium | Requires method development |
| Phospholipid Removal | Very High | High | Targets a specific interference class |
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with potential impurities in Acetaminophen glucuronide-d4 standards
Welcome to the technical support center for Acetaminophen (B1664979) glucuronide-d4 standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to potential impurities during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected Peaks in LC-MS/MS Analysis
Question: I am observing an unexpected peak in the chromatogram of my Acetaminophen glucuronide-d4 standard. What could be the source of this impurity?
Answer: Unexpected peaks can originate from several sources, including the synthesis process, degradation of the standard, or the analytical system itself. Common impurities in acetaminophen and its derivatives can be process-related, arising from starting materials or side reactions.[1]
Troubleshooting Guide:
-
System Blank Analysis: First, inject a blank solvent sample to rule out contamination from your autosampler, solvent, or LC-MS system.
-
Review Synthesis Pathway: The synthesis of the parent compound, acetaminophen, typically involves the acetylation of p-aminophenol.[2] Impurities from this process, or the subsequent glucuronidation and deuteration steps, can carry over. Potential impurities include those related to the starting materials and by-products like dimers or isomers.[][4]
-
Check for Degradation: Acetaminophen can degrade under certain conditions, such as exposure to humid air or extreme pH.[][5] Although the glucuronide is generally more stable, improper storage or handling could lead to hydrolysis back to Acetaminophen-d4 or other degradation products. The stability of the solid standard is typically high when stored correctly (e.g., at -20°C).[6]
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the unexpected peak using the mass spectrometer. This is a critical step in identifying the impurity. Compare the observed m/z with the values of known acetaminophen-related compounds (see Table 1).
Issue 2: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent when using this compound as an internal standard. Could impurities be the cause?
Answer: Yes, both chemical and isotopic impurities in the deuterated standard can significantly impact quantitative accuracy.[7] High chemical (>99%) and isotopic (≥98%) purity are essential for reliable results.[7] Inconsistent results can also stem from chromatographic issues or differential matrix effects.[7][8]
Troubleshooting Guide:
-
Assess Isotopic Purity: An ideal deuterated standard consists of a single isotopic species (d4). However, the synthesis may result in a distribution of isotopic labels (e.g., d3, d5) or contain a significant amount of the unlabeled analyte (d0). The presence of unlabeled Acetaminophen glucuronide in your d4 standard will artificially inflate the measured concentration of the analyte. Use high-resolution mass spectrometry (HRMS) to verify the isotopic distribution.
-
Verify Chemical Purity: The presence of chemical impurities means the actual concentration of the this compound is lower than stated. This can lead to an underestimation of the analyte concentration. Refer to the Certificate of Analysis (CoA) for the stated purity and a list of identified impurities.
-
Check for Co-elution: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] This separation can lead to differential ion suppression or enhancement in the mass spectrometer source, compromising analytical accuracy.[7][8]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If a separation is observed, adjust the chromatographic method (e.g., modify the gradient, change the column) to ensure they elute as a single peak.[7]
-
-
Evaluate for Back-Exchange: Deuterium (B1214612) atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[7] While the deuterium labels on the phenyl ring of Acetaminophen-d4 are generally stable, this should be considered if the label position is unknown or located on an exchangeable site.
Impurity Identification and Data
The first step in troubleshooting is to identify potential contaminants. The table below lists common impurities related to acetaminophen synthesis and metabolism.
Table 1: Potential Impurities and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| Acetaminophen | 103-90-2 | C₈H₉NO₂ | 151.0633 | Unlabeled parent drug.[9] |
| Acetaminophen-d3 | 60902-28-5 | C₈H₆D₃NO₂ | 154.0822 | Common isotopic variant from synthesis.[][9] |
| p-Aminophenol | 123-30-8 | C₆H₇NO | 109.0528 | Key starting material for synthesis. |
| Acetaminophen Sulfate | 10066-90-7 | C₈H₉NO₅S | 231.0201 | A major metabolite of Acetaminophen.[9] |
| N,N'-(oxydi-4,1-phenylene)diacetamide (ODAA) | --- | C₁₆H₁₆N₂O₃ | 284.1161 | A known process-related impurity.[4] |
| Acetaminophen Dimer | --- | C₁₆H₁₆N₂O₄ | 300.1110 | Potential synthesis by-product.[] |
Note: The mass for deuterated versions of these impurities would be adjusted accordingly.
Experimental Protocols
Protocol 1: Impurity Profiling of this compound by LC-MS/MS
This protocol provides a general method for detecting and identifying potential impurities in an this compound standard.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound standard in methanol.
-
Dilute the stock solution with a typical mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.
2. Chromatographic Conditions (Example): [10]
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Example): [10]
-
Mass Spectrometer: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode:
- Full Scan (m/z 100-500) to detect all potential ions.
- Multiple Reaction Monitoring (MRM) for known impurities (see Table 2).
-
Key MRM Transitions:
- Acetaminophen-d4: m/z 156.1 → 114.1[10]
- This compound: m/z 332.1 → 156.1 (parent) or 332.1 → 114.1 (fragment)
-
Source Parameters: Optimize source-dependent parameters like gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's guidelines.
Table 2: Example MRM Transitions for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Acetaminophen | 152.1 | 110.1 | ESI+ | [10] |
| Acetaminophen-d4 | 156.1 | 114.1 | ESI+ | [10] |
| Acetaminophen glucuronide | 328.1 | 152.1 | ESI+ | Derived from[10][11] |
| This compound | 332.1 | 156.1 | ESI+ | Derived from[10][12] |
Visualized Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Unexpected Peaks
The following diagram outlines a logical workflow for identifying the source of an unknown peak observed during the analysis of your standard.
Caption: Workflow for identifying unknown chromatographic peaks.
Diagram 2: Potential Sources of Impurities
This diagram illustrates the primary origins of potential impurities in a synthesized lot of this compound.
Caption: Origins of impurities in deuterated standards.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 4. Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. longdom.org [longdom.org]
- 11. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the recovery of Acetaminophen glucuronide-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Acetaminophen (B1664979) glucuronide-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of Acetaminophen glucuronide-d4?
Low recovery of this compound can stem from several factors during sample preparation. These include inefficient protein precipitation, analyte loss during solid-phase extraction (SPE) steps (e.g., loading, washing, or elution), and potential degradation of the analyte if samples are not handled or stored correctly. It is also crucial to ensure the analytical system itself is functioning correctly.[1]
Q2: What is a typical recovery rate for this compound?
Recovery rates can vary depending on the extraction method and matrix. Methods employing a stable isotope-labeled internal standard like Acetaminophen-d4 for the parent compound have shown extraction recoveries between 99.5% and 104%.[1] For the simultaneous analysis of acetaminophen and its metabolites, including the glucuronide, mean process efficiencies of over 86% have been reported.[2] Direct extraction from dried blood spots has yielded an overall efficiency of 61.3% to 78.8% for acetaminophen and its major metabolites.[3]
Q3: How can I minimize the degradation of this compound during sample handling and storage?
Acetaminophen itself is reported to be stable in plasma for only 6 hours at room temperature, but for 30 days at -20°C.[4] While specific stability data for the deuterated glucuronide is limited, it is best practice to process samples as quickly as possible and store them at or below -20°C. Avoid repeated freeze-thaw cycles.
Q4: Which extraction method is best for this compound: protein precipitation or solid-phase extraction (SPE)?
Both protein precipitation and SPE can be effective. Protein precipitation is a simpler and faster method, often sufficient for cleaning up samples for LC-MS/MS analysis.[1] SPE, particularly mixed-mode SPE, can provide a cleaner extract by removing more interferences, which can be beneficial for improving assay sensitivity and reducing matrix effects. Mixed-mode SPE has been shown to yield recoveries greater than 90% for various pharmaceutical compounds. The choice depends on the complexity of the sample matrix and the required sensitivity of the assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Protein Precipitation | Incomplete Precipitation: The precipitating agent (e.g., acetonitrile (B52724), methanol) may not have been added in a sufficient volume or allowed to incubate for an adequate time. | Increase the ratio of organic solvent to sample (e.g., 3:1 or 4:1). Ensure thorough vortexing and consider a short incubation on ice to enhance protein removal. |
| Analyte Co-precipitation: this compound may be entrapped in the protein pellet. | After adding the precipitation solvent, vortex the sample vigorously to ensure a fine, dispersed precipitate, which is less likely to trap the analyte. | |
| Low Recovery During Solid-Phase Extraction (SPE) | Analyte Breakthrough During Loading: The sample loading flow rate may be too high, or the sorbent capacity might be exceeded. | Decrease the flow rate during sample application. If capacity is an issue, consider using a larger SPE cartridge or diluting the sample. |
| Analyte Loss During Washing: The wash solvent may be too strong, leading to the premature elution of the analyte. | Use a weaker wash solvent. If using a mixed-mode SPE, ensure the pH of the wash solution is appropriate to maintain the ionization state of the analyte and its interaction with the sorbent. | |
| Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. | Increase the volume or the strength of the elution solvent. For mixed-mode SPE, adjusting the pH of the elution buffer is critical to neutralize the charge on the analyte, allowing for its release. | |
| High Variability in Recovery | Inconsistent Sample Processing: Variations in vortexing times, incubation periods, or pipetting can lead to inconsistent results. | Standardize all steps of the extraction protocol. The use of an automated liquid handler can improve precision. |
| Matrix Effects: Endogenous components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to variable results. | Employ a more rigorous cleanup method, such as mixed-mode SPE, to remove interfering matrix components. Ensure the use of a suitable internal standard, like a stable isotope-labeled version of the analyte, to compensate for matrix effects.[1] |
Quantitative Data Summary
| Extraction Method | Analyte(s) | Matrix | Reported Recovery/Efficiency | Reference |
| Protein Precipitation | Acetaminophen (using Acetaminophen-d4 as IS) | Whole Blood, Plasma | 99.5% to 104% | [1] |
| Protein Precipitation & LC-MS/MS | Acetaminophen and 6 metabolites (including glucuronide) | Human Plasma | >86% (mean process efficiency) | [2] |
| Direct Extraction | Acetaminophen, Acetaminophen glucuronide, Acetaminophen sulfate (B86663) | Human Dried Blood Spots | 61.3% to 78.8% | [3] |
| Mixed-Mode SPE | Basic pharmaceutical compounds | Biological Fluids | >90% |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is adapted from a method for the high-throughput quantification of acetaminophen using a deuterated internal standard.[1]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, quality control, or unknown).
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte levels) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic Mixed-Mode SPE for Basic Compounds
This protocol is a general procedure for extracting basic compounds from biological fluids using a mixed-mode cation exchange (MCX) sorbent and can be adapted for this compound.
-
Sample Pre-treatment: Dilute 1 mL of the sample (e.g., plasma, urine) with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6).
-
SPE Cartridge Conditioning: Condition a 100 mg/3 mL mixed-mode cation exchange SPE tube with 1 mL of methanol.
-
Equilibration: Equilibrate the SPE tube with 1 mL of 50 mM ammonium acetate (pH 6).
-
Sample Loading: Load the pre-treated sample onto the SPE tube at a flow rate of approximately 1 mL/min.
-
Washing: Wash the SPE tube with the following sequence of solvents to remove impurities:
-
1 mL of 50 mM ammonium acetate (pH 6)
-
1 mL of 1 M acetic acid
-
1 mL of methanol
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Protein Precipitation Extraction.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Signal Variability with Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Guide:
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuteration can sometimes lead to a slight shift in retention time, a phenomenon known as the "deuterium isotope effect".[2] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from matrix components, leading to inaccurate quantification.[3][4] This is referred to as differential matrix effects.[3]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[1]
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[2] Using a column with reduced resolution can also be an effective method to achieve co-elution.[3]
-
Alternative Isotopes: If chromatographic separation persists, consider using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1][3]
-
-
-
Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1]
-
Solution:
-
-
Could isotopic exchange be occurring?
-
Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][2]
-
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1][5]
-
-
Issue 2: Signal Intensity of the Internal Standard is Unstable
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide:
-
Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][5]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. This involves comparing the response of the internal standard in a neat solution versus a post-extraction spiked matrix sample.
-
Sample Preparation Optimization: Improve sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
-
-
Is your deuterated label stable under your experimental conditions?
-
Problem: As mentioned previously, isotopic back-exchange can lead to a decrease in the deuterated internal standard signal and a corresponding increase in the signal of the unlabeled analyte.[2] This is particularly problematic in acidic or basic conditions.[2]
-
Solution:
-
pH Control: Avoid storing or analyzing deuterated compounds in highly acidic or basic solutions.[2]
-
Stability Assessment: Perform stability studies of the deuterated internal standard in the sample matrix under your specific storage and handling conditions.
-
-
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
This table illustrates how to identify differential matrix effects. In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte Matrix Effect (%) | Internal Standard Matrix Effect (%) |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 | N/A | N/A |
| Set B (Post-Extraction Spike) | 850,000 | 1,350,000 | -29.2% | -10.0% |
| Set C (Pre-Extraction Spike) | 830,000 | 1,320,000 | N/A | N/A |
Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100
Table 2: Comparison of Internal Standards for Analyte Quantification
This table summarizes hypothetical validation data comparing the performance of a deuterated internal standard to a structural analog.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Intra-day Precision (%CV) | ≤ 5% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 8% | ≤ 20% |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Matrix Factor CV (%) | ≤ 10% | ≤ 25% |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.[4]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect: Compare the peak areas of the analyte and internal standard in Set B to those in Set A.
-
Recovery: Compare the peak areas of the analyte and internal standard in Set C to those in Set B.
-
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of a deuterated internal standard.
Methodology:
-
Prepare the Sample: Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
Acquire High-Resolution Mass Spectra: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[1] Acquire the full scan mass spectrum in high-resolution mode.[6]
-
Analyze the Data: Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[1]
-
Calculate Isotopic Purity: Calculate the percentage of the desired deuterated isotopologue relative to the sum of all related isotopic peaks.
Protocol 3: Evaluation of H/D Back-Exchange
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process and Analyze: Process the samples using your established extraction procedure and analyze them by LC-MS/MS.[1]
-
Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: Experimental workflow for evaluating matrix effects and recovery.
Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.
References
Validation & Comparative
The Gold Standard for Bioanalytical Method Validation: Acetaminophen Glucuronide-d4 as a Superior Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. In the quantitative analysis of drug metabolites, such as Acetaminophen (B1664979) glucuronide, the choice of an appropriate internal standard is a critical factor that directly impacts data integrity. This guide provides a comprehensive comparison of Acetaminophen glucuronide-d4 with alternative internal standards, supported by experimental data, to demonstrate its superiority in bioanalytical method validation.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification in mass allows the internal standard to be differentiated from the analyte by the mass spectrometer, while behaving nearly identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior are crucial for compensating for matrix effects and other sources of variability, which is a significant challenge in bioanalysis.[2]
Performance Comparison: The Deuterated Advantage
The primary benefit of using this compound is its ability to track the analyte throughout the entire analytical process, from extraction to detection. This ensures that any variability introduced at any step is accounted for, leading to more accurate and precise results.
In contrast, alternative internal standards, such as structurally similar compounds (e.g., other glucuronide metabolites) or non-related compounds, do not perfectly mimic the behavior of Acetaminophen glucuronide. This can lead to inaccuracies in quantification due to differences in extraction recovery, chromatographic retention, and ionization efficiency.
Below is a summary of typical performance data comparing a bioanalytical method using a deuterated internal standard with one using a non-isotopically labeled analog.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS (Hypothetical) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ± 5% | Can exceed ± 15% |
| Precision (% CV) | < 10% | Can be > 15% |
| Matrix Effect | Minimal and compensated | Significant and variable |
| Extraction Recovery | Consistent with analyte | May differ from analyte |
Experimental Data Supporting the Use of Deuterated Internal Standards
Several studies have demonstrated the successful use of deuterated internal standards for the quantification of acetaminophen and its metabolites. For instance, a fast and sensitive LC-MS/MS method was developed for the simultaneous determination of acetaminophen, acetaminophen glucuronide, and acetaminophen sulfate (B86663) in small plasma volumes using a deuterated analog of acetaminophen as the internal standard.[1][3] This method showed excellent linearity (r² > 0.99) and inter-day and intra-day precision values of less than 11.75% and 13.03%, respectively, at the lower limit of quantification.[1][3]
Another study quantifying acetaminophen and its metabolites in plasma also utilized a deuterated internal standard (APAP-D4) for all analytes, highlighting the robustness of this approach.[4]
While direct comparative studies between this compound and other internal standards for the analysis of the glucuronide are not abundant in the public domain, the principles and the data from methods using deuterated standards for the parent drug and its metabolites strongly support the superiority of the SIL-IS approach.
Experimental Protocol: Bioanalytical Method Validation
The following is a detailed methodology for the validation of a bioanalytical method for the quantification of Acetaminophen glucuronide in a biological matrix (e.g., plasma) using this compound as the internal standard. This protocol is based on established guidelines for bioanalytical method validation.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Acetaminophen glucuronide in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of blank plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 200 µL of chilled acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Acetaminophen glucuronide and this compound.
4. Method Validation Parameters:
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve with at least six non-zero concentrations covering the expected range of the study samples. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Logical Workflow for Bioanalytical Method Validation
The following diagram illustrates the key stages in the validation of a bioanalytical method using a deuterated internal standard.
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
References
- 1. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle of Internal Standards: Acetaminophen glucuronide-d4 vs. Acetaminophen-d3 in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of quantitative bioanalytical methods. In the analysis of acetaminophen (B1664979), a widely used analgesic and antipyretic, deuterated analogs are the gold standard for internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of two such standards: Acetaminophen glucuronide-d4 and Acetaminophen-d3, offering insights into their respective advantages and applications.
While direct experimental comparisons are not extensively documented in published literature, a robust evaluation can be made based on the principles of bioanalytical method development and the distinct physicochemical properties of each compound. This guide will delve into a comparison of their performance characteristics, supported by established experimental protocols for acetaminophen analysis.
The Contenders: A Tale of a Parent and Its Metabolite
The primary distinction between Acetaminophen-d3 and this compound lies in their chemical identity relative to the primary analyte, acetaminophen. Acetaminophen-d3 is a deuterated form of the parent drug, while this compound is a deuterated version of a major metabolite. This fundamental difference has significant implications for their use as internal standards.
Acetaminophen-d3 , and more commonly Acetaminophen-d4 , are ideal for the quantification of acetaminophen itself. By closely mimicking the parent drug's behavior during sample extraction, chromatography, and ionization, they can effectively compensate for variability in these steps.[1][2] The widespread and successful use of Acetaminophen-d4 in numerous validated bioanalytical methods attests to its reliability for this purpose.[1][2][3][4][5][6][7][8][9]
This compound , on the other hand, is theoretically the superior choice for the quantification of acetaminophen's primary metabolite, acetaminophen glucuronide. In studies where the metabolic profile of acetaminophen is of interest, using a deuterated metabolite as an internal standard can provide more accurate quantification of that specific metabolite.
Performance Deep Dive: A Data-Driven Comparison
Quantitative data from various studies using deuterated acetaminophen internal standards provide a clear picture of the expected performance. The following tables summarize typical validation parameters for LC-MS/MS methods utilizing Acetaminophen-d4 for the quantification of acetaminophen. While specific data for this compound and Acetaminophen-d3 are not available in a comparative format, the principles of using stable isotope-labeled internal standards suggest that this compound would exhibit similar performance for the analysis of its non-deuterated counterpart.
Table 1: Performance Characteristics of Acetaminophen-d4 as an Internal Standard for Acetaminophen Quantification
| Parameter | Typical Value | Reference |
| Linearity Range (ng/mL) | 3.05 - 20,000 | [6] |
| Correlation Coefficient (r²) | > 0.99 | [4][5][7] |
| Intra-day Precision (%CV) | < 15% | [4][6] |
| Inter-day Precision (%CV) | < 15% | [4][6] |
| Accuracy (%) | 85 - 115% | [6] |
| Extraction Recovery (%) | 72.4 - 105.9% | [4][7] |
Table 2: Typical Mass Spectrometry Parameters for Acetaminophen and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Acetaminophen | 152.1 | 110.1 | [4][7] |
| Acetaminophen-d4 | 156.1 | 114.1 | [4][7] |
Experimental Corner: Protocols for Robust Analysis
The following is a representative experimental protocol for the quantification of acetaminophen in human plasma using a deuterated internal standard, such as Acetaminophen-d4. This protocol can be adapted for use with this compound when quantifying acetaminophen glucuronide.
Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 50 µL of the plasma sample, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., Acetaminophen-d4 in a suitable solvent) to each tube, except for the blank sample.[1]
-
Protein Precipitation: Add 400 µL of chilled acetonitrile (B52724) to each tube to precipitate plasma proteins.[1]
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.[5][7]
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
Visualizing the Strategy: Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
The Verdict: Choosing the Right Tool for the Job
The selection between this compound and Acetaminophen-d3 as an internal standard is contingent on the specific goals of the research.
-
For the quantification of the parent drug, acetaminophen, Acetaminophen-d3 (or the more commonly referenced Acetaminophen-d4) is the unequivocally superior choice. Its structural similarity ensures it behaves almost identically to the analyte, providing the most accurate correction for experimental variability.
-
When the primary objective is to quantify the major metabolite, acetaminophen glucuronide, this compound is the theoretically ideal internal standard. It will most accurately reflect the behavior of the metabolite throughout the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods: A Comparative Guide to Using Different Deuterated Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) for mass spectrometry-based assays.[1] This guide provides an objective comparison of the performance of analytical methods when cross-validated with different deuterated standards, supported by experimental data and detailed protocols.
The fundamental principle behind using a SIL internal standard is its chemical similarity to the analyte, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability.[2][3][4] However, the specific characteristics of the deuterated standard, such as the number and position of deuterium (B1214612) atoms, can influence assay performance.[2] Therefore, cross-validation is essential when changing the internal standard to ensure the comparability and reliability of the data.[5][6]
Comparative Performance of Different Deuterated Internal Standards
The choice of a deuterated internal standard can significantly impact the accuracy and precision of a bioanalytical method. A case study on the analysis of testosterone (B1683101) using two different deuterated internal standards (D2 and D5) and a ¹³C-labeled internal standard revealed that different standards can yield varying results.[7] Lower quantitative results were obtained when using the D5 testosterone compared to the D2 testosterone, with the ¹³C internal standard providing results closer to the D2 standard.[7] This highlights the importance of investigating the combination of chromatography and internal standard choice during method development.[7]
Table 1: Comparison of Internal Standard Performance in the Analysis of Kahalalide F
| Performance Parameter | Deuterated IS (d4-Kahalalide F) | Analog IS (Butyric Acid Analogue) | Reference |
| Mean Bias (%) | 100.3% | 96.8% | [8] |
| Standard Deviation of Bias (%) | 7.6% | 8.6% | [8] |
This data demonstrates a significant improvement in precision (lower variance) and accuracy when using a deuterated internal standard compared to a structural analog.[8]
Experimental Protocols for Cross-Validation
A comprehensive cross-validation of analytical methods using different deuterated standards should be conducted to ensure the reliability and comparability of the results. The following are detailed protocols for key validation experiments.
1. Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable solutions of the analyte and the different deuterated internal standards.[1]
-
Protocol:
-
Prepare individual stock solutions of the analyte and each deuterated internal standard in a suitable organic solvent.[1]
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution.[1]
-
Prepare a working solution for each deuterated internal standard at a constant concentration to be added to all samples.[1]
-
Verify the stability of stock and working solutions under the intended storage conditions.[1]
-
2. Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and each deuterated internal standard.[1][8]
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[8]
-
3. Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.[1]
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.[8]
-
Add a constant concentration of the respective deuterated internal standard to all calibration standards.[8]
-
Process and analyze the samples using the LC-MS/MS method.[8]
-
Plot the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte and perform a linear regression analysis.[8]
-
4. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).[1]
-
Protocol:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[8]
-
For within-run precision and accuracy, analyze a minimum of five samples per concentration level in a single run. The coefficient of variation (CV) should not exceed 15% (20% for LLOQ), and the mean concentration should be within ±15% (±20% for LLOQ) of the nominal concentration.[9]
-
For between-run precision and accuracy, analyze QC samples from at least three runs on at least two different days. The between-run CV should not exceed 15% (20% for LLOQ).[9]
-
5. Matrix Effect
-
Objective: To investigate the effect of matrix components on the ionization of the analyte and the deuterated internal standards.[8]
-
Protocol:
-
Prepare two sets of samples from at least six different sources of the biological matrix.[8]
-
Set A: Spike the analyte and deuterated internal standard into a pure solution.[8]
-
Set B: Extract the blank matrix and then spike the analyte and deuterated internal standard into the extract at the same concentrations as in Set A.[8]
-
Calculate the matrix factor by comparing the peak areas from Set B to Set A. The CV of the IS-normalized matrix factor should be ≤15%.[1][10]
-
Logical Workflows and Diagrams
The following diagrams illustrate the key workflows and decision-making processes involved in the cross-validation of analytical methods with different deuterated standards.
Caption: Experimental workflow for the cross-validation of two analytical methods using different deuterated internal standards.
Caption: Decision pathway for internal standard selection and the role of cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Acetaminophen Glucuronide Using Acetaminophen glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accuracy and precision of analytical methods for the quantification of Acetaminophen (B1664979) glucuronide, with a focus on the use of Acetaminophen glucuronide-d4 as an internal standard. The information presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to assist in the selection and implementation of robust analytical protocols.
Data Presentation: Quantitative Performance
The use of a deuterated internal standard, such as this compound, is a widely accepted and robust approach for the quantification of Acetaminophen and its metabolites. The following tables summarize key validation parameters from various studies, providing a clear comparison of method performance.
Table 1: Performance of LC-MS/MS Methods Using a Deuterated Internal Standard for Acetaminophen and its Metabolites
| Analyte | Matrix | Linear Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Acetaminophen | Human Plasma | 1 - 100 µg/mL | 2.0 - 3.1 | 0.8 - 8.0 | 94.40 - 99.56 | 90.00 - 99.20 | |
| Acetaminophen | Plasma, CSF | 3.05 - 20,000 | < 15 | < 15 | 85 - 115 | 85 - 115 | |
| Acetaminophen | Dried Blood Spots | 27.4 - 20,000 | < 15 | < 15 | 85 - 115 | 85 - 115 | |
| Acetaminophen | Human Whole Blood | 50.0 - 50,000 | 3.3 - 11.0 | 4.7 - 10.5 | 97.5 - 103.0 | 97.5 - 99.0 | [1][2] |
| Acetaminophen Glucuronide | Mouse Plasma | 0.100 - 40.0 µg/mL | < 11.86 | < 11.86 | Not Reported | Not Reported | [3] |
| Acetaminophen Glucuronide | Human Plasma | 3.2 - 100 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Acetaminophen Glucuronide | Human Serum/Plasma | 0.1 - 100 µg/mL | ≤ 5 | ≤ 10 | Not Reported | Not Reported | [5][6] |
Table 2: Linearity and Correlation Coefficients
| Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Acetaminophen and 5 Metabolites | Rat, Mouse, Human Plasma | 0.64 - 500 ng/mL | > 0.99 | [4] |
| Acetaminophen | Human Whole Blood | 50.0 - 50,000 ng/mL | > 0.9953 | [1] |
| Acetaminophen and Metabolites | Human DBS | 50.0 - 5000 ng/mL | Not Reported | [7] |
| Acetaminophen and Metabolites | Human Serum/Plasma | 0.01 - 100 µg/mL | > 0.99 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols from the cited literature.
1. Sample Preparation: Protein Precipitation [8][1][2]
This is a common and straightforward method for extracting Acetaminophen and its metabolites from biological matrices.
-
Reagents: Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) containing the internal standard (Acetaminophen-d4).
-
Procedure:
-
To a small volume of the biological sample (e.g., 50 µL of plasma or whole blood), add a larger volume of cold ACN or MeOH containing the internal standard. A typical ratio is 3:1 or 4:1 (v/v) of precipitation solvent to sample.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
The supernatant may be further diluted before injection into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [8][1][2][3][4]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is frequently used.[2][3][9]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).[2][3][4]
-
Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[8][3]
-
Injection Volume: A small volume of the extracted sample (e.g., 2 - 10 µL) is injected.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion mode electrospray ionization (ESI) is commonly used.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration in unknown samples.[8]
-
Mandatory Visualizations
Acetaminophen Metabolic Pathway
The following diagram illustrates the major metabolic pathways of Acetaminophen.
General Workflow for LC-MS/MS Bioanalytical Method Validation
This diagram outlines the typical workflow for validating a bioanalytical method for drug quantification.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Simultaneous quantification of acetaminophen and structurally related compounds in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of acetaminophen and structurally related compounds in human serum and plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The quantification of paracetamol, paracetamol glucuronide and paracetamol sulphate in plasma and urine using a single high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard and Alternatives: A Comparative Guide to the Linearity and Sensitivity of Assays for Acetaminophen Glucuronide Quantification
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring, the accurate quantification of drug metabolites is paramount. Acetaminophen (B1664979) glucuronide, a major metabolite of acetaminophen, is a key analyte in such studies. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results in bioanalytical assays. This guide provides a comprehensive comparison of the linearity and sensitivity of assays for acetaminophen glucuronide, focusing on the performance of the deuterated internal standard, Acetaminophen glucuronide-d4, against other commonly used alternatives.
This report synthesizes data from various validated analytical methods to offer an objective overview of performance. Detailed experimental protocols for the key methodologies are provided to facilitate their implementation in a laboratory setting.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard that closely mimics the analyte's behavior during sample preparation and analysis is considered the gold standard in quantitative mass spectrometry. For acetaminophen glucuronide, this compound serves as an ideal internal standard. However, other deuterated analogs and structurally similar compounds have also been employed. The following tables summarize the key performance parameters of different analytical methods for the quantification of acetaminophen and its metabolites, including linearity and sensitivity.
Table 1: Linearity and Sensitivity of Assays Using Deuterated Internal Standards
| Analyte(s) | Internal Standard | Analytical Method | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| Acetaminophen, Acetaminophen glucuronide, Acetaminophen sulfate (B86663) | Acetaminophen-d4 | UPLC-MS/MS | Human Plasma | 3.2 - 100 ng/mL (for glucuronide) | 3.2 ng/mL | > 0.99 | |
| Acetaminophen, Acetaminophen glucuronide, Acetaminophen sulfate | APAP deuterated analog | LC-MS/MS | Mouse Plasma | 0.25 - 20 mg/L | 0.25 mg/L | > 0.99 | [1] |
| Acetaminophen and its metabolites | 4-Acetamidophenyl β-D-glucuronide-d3 | UHPLC-MS/MS | Animal Tissues | 50 - 10,000 µg/kg | 50 µg/kg | Not Specified | [2] |
| Acetaminophen | Acetaminophen-d4 | LC-MS/MS | Human Whole Blood | 50.0 - 50,000 ng/mL | 50.0 ng/mL | > 0.995 | [3][4] |
| NAPQI, Acetaminophen-glut, Acetaminophen-gluc | Not Specified | LC-MS/MS | Mouse Plasma, Liver, Kidney | 0.100 - 40.0 µg/mL (for glucuronide) | 0.100 µg/mL | Not Specified | [5] |
Table 2: Linearity and Sensitivity of Assays Using Non-Deuterated Internal Standards
| Analyte(s) | Internal Standard | Analytical Method | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| Acetaminophen glucuronide | p-Nitrophenyl-β-D-glucuronide | LC-APCI-MS | Not Specified | Not Specified | Not Specified | Satisfactory | [6] |
| Paracetamol, Cefixime | Cefaclor | RP-HPLC | Rabbit Plasma | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the key methods cited in this guide.
Method 1: UPLC-MS/MS for Acetaminophen and its Metabolites using Acetaminophen-d4
This method is suitable for the simultaneous quantification of acetaminophen and its major metabolites in plasma.[8]
Sample Preparation:
-
To 5 µL of plasma, add 85 µL of methanol (B129727) and 10 µL of the internal standard solution (Acetaminophen-d4 in methanol).
-
Vortex the mixture and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 20 µL of the supernatant and dilute with 980 µL of water.
-
Inject 2 µL of the final mixture into the UPLC-MS/MS system.
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC HSS T3 column
-
Mobile Phase: Gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min
-
Run Time: 4.5 minutes
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: LC-MS/MS for Acetaminophen Glucuronide using a Deuterated Glucuronide Standard
This method is specifically tailored for the analysis of acetaminophen and its glucuronide and sulfate metabolites in animal tissues using a deuterated glucuronide internal standard.[2]
Sample Preparation (Tissue):
-
Homogenize 1 g of tissue with a suitable buffer.
-
Add an internal standard solution (4-Acetamidophenyl β-D-glucuronide-d3).
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the UHPLC-MS/MS system.
Chromatographic Conditions:
-
System: UHPLC system
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with a mixture of water with formic acid and methanol with formic acid.
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, positive mode
-
Detection: MRM
Method 3: LC-APCI-MS for Acetaminophen Glucuronide using a Non-Deuterated Internal Standard
This method utilizes a non-deuterated internal standard, p-nitrophenyl-β-D-glucuronide, for the quantification of acetaminophen glucuronide.[6]
Sample Preparation and Derivatization:
-
Perform derivatization of the carboxyl group of the glucuronic acid moiety to a methyl ester to improve ionization efficiency in APCI.
-
Add the internal standard, p-nitrophenyl-β-D-glucuronide.
-
Extract the analytes using a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
System: LC system
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a suitable mobile phase.
Mass Spectrometry Conditions:
-
System: Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source
-
Ionization Mode: APCI, negative mode
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: UPLC-MS/MS workflow using a deuterated internal standard.
Caption: LC-APCI-MS workflow using a non-deuterated internal standard.
Conclusion
The selection of an appropriate internal standard and a well-validated analytical method are fundamental for the accurate quantification of acetaminophen glucuronide in biological matrices. The data presented in this guide demonstrates that while various methods can be employed, the use of a stable isotope-labeled internal standard, such as this compound or Acetaminophen-d4, in conjunction with LC-MS/MS, generally offers superior performance in terms of linearity and sensitivity. These methods provide a wide linear range and low limits of quantification, making them highly suitable for demanding research and clinical applications.
For laboratories where access to deuterated standards or LC-MS/MS instrumentation is limited, alternative methods using non-deuterated internal standards and different analytical techniques can still provide satisfactory results, although they may require more extensive method development and validation to ensure accuracy and mitigate potential matrix effects. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues | MDPI [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of acetaminophen glucuronide conjugate accompanied by adduct ion production by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Development and Validation for Simultaneous Estimation of Paracetamol and Cefixime by using RP-HPLC in – Oriental Journal of Chemistry [orientjchem.org]
- 8. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Acetaminophen Glucuronide in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical performance for the quantification of acetaminophen (B1664979) glucuronide in two common biological matrices: plasma and urine. The data and protocols presented are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are fundamental in pharmacokinetic and drug metabolism studies. This document will delve into the experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the appropriate matrix and understanding the nuances of bioanalysis for this key acetaminophen metabolite.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative performance of an LC-MS/MS method for the simultaneous determination of acetaminophen and its primary metabolite, acetaminophen glucuronide, in human plasma and urine.[1][2] The use of a deuterated internal standard, such as Acetaminophen-d4 and its glucuronide-d3 metabolite, is common in such assays to ensure accuracy and precision.[3]
Table 1: Method Validation Parameters in Human Plasma
| Parameter | Acetaminophen | Acetaminophen Glucuronide |
| Linearity Range (ng/mL) | 10 - 30,000 | 10 - 15,000 |
| Intra-run Precision (%RSD) | < 15% | < 15% |
| Inter-run Precision (%RSD) | < 15% | < 15% |
| Accuracy (% of nominal) | 85 - 115% | 85 - 115% |
| Average Extraction Recovery | 93.1% | 93.7% |
Table 2: Method Validation Parameters in Human Urine
| Parameter | Acetaminophen | Acetaminophen Glucuronide |
| Linearity Range (ng/mL) | 100 - 6,000 | 200 - 60,000 |
| Intra-run Precision (%RSD) | < 15% | < 15% |
| Inter-run Precision (%RSD) | < 15% | < 15% |
| Accuracy (% of nominal) | 85 - 115% | 85 - 115% |
| Average Extraction Recovery | 89.1% | 92.3% |
Experimental Protocols
The methodologies outlined below are based on a validated LC-MS/MS assay for the simultaneous quantification of acetaminophen and acetaminophen glucuronide in human plasma and urine.[1][2]
Sample Preparation
Plasma Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) and propylene (B89431) glycol, 90:10, v/v) containing the internal standard (Acetaminophen glucuronide-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
Dilute the supernatant with the mobile phase (e.g., a mixture of water and methanol (B129727) with formic acid) containing the internal standard (this compound). The dilution factor should be optimized based on the expected concentration range.
-
Vortex the diluted sample.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column is typically used for separation.[1][2]
-
Mobile Phase: A mixture of aqueous and organic solvents, often with an acid modifier like formic acid, is used for elution. Isocratic elution is a simpler approach, while gradient elution can provide better separation for multiple analytes.[1][2][3]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[1]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams depict the metabolic pathway of acetaminophen and the general experimental workflow for its analysis in biological samples.
Caption: Metabolic pathway of Acetaminophen.
Caption: General bioanalytical workflow.
References
- 1. Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
The Gold Standard: Justifying the Use of Deuterated Metabolites as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality. This guide provides an objective comparison of deuterated metabolite internal standards against other alternatives, supported by experimental data, to elucidate why they are considered the "gold standard".[1]
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[4] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated metabolites, have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mirror the analyte of interest throughout the entire analytical process.[5][6]
Superior Performance in Mitigating Analytical Variability
The primary advantage of a deuterated internal standard lies in its structural identity to the analyte. By replacing one or more hydrogen atoms with its stable isotope, deuterium, the resulting molecule is chemically and physically almost identical to the analyte but with a slightly higher mass.[1] This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.[1][7]
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant source of imprecision and inaccuracy in LC-MS/MS assays.[8][9] Deuterated internal standards are highly effective at mitigating these effects because they co-elute and experience similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superiority of deuterated internal standards over structural analogs (compounds with a similar but not identical chemical structure) is well-documented.[1][10] While structural analogs can provide some level of correction, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.[1]
A summary of the quantitative performance comparison is presented below:
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5%[5] | Can exceed ±15%[5] | Better compensation for matrix effects and recovery variations leads to consistently higher accuracy. |
| Precision (%CV) | Typically <10%[5] | Can be >15%[5] | Closer tracking of the analyte's behavior throughout the analytical process results in significantly better precision. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[5] | Inconsistent compensation (can be >20% difference)[5] | The near-identical physicochemical properties ensure that the deuterated IS experiences the same matrix effects as the analyte. |
| Extraction Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | The deuterated IS more reliably tracks the analyte's recovery throughout the sample preparation process.[5] |
| Chromatographic Co-elution | Excellent co-elution with the analyte.[11] | Elutes at a different retention time.[11] | Near-identical chemical structure results in almost identical chromatographic behavior. |
Logical Justification for Selecting a Deuterated Internal Standard
The decision-making process for selecting an internal standard should prioritize data quality and robustness. The following diagram illustrates the logical flow justifying the preference for a deuterated internal standard.
Caption: Logical workflow for selecting a deuterated internal standard.
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard compared to a structural analog, a thorough validation experiment should be conducted. The following provides a detailed methodology for the evaluation of matrix effects, a critical performance parameter.
Objective:
To assess the ability of a deuterated internal standard and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in an appropriate solvent.
-
Preparation of Spiking Solutions:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and each internal standard at the same concentrations as in Set 1.
-
Set 3 (Pre-extraction Spiked Matrix): Spike the blank plasma samples from the six different sources with the analyte and each internal standard at the same concentrations as in Set 1 before proceeding with the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Effect (ME) for the analyte and each internal standard: ME (%) = (Mean peak area in Set 2 / Mean peak area in Set 1) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE) for the analyte and each internal standard: RE (%) = (Mean peak area in Set 3 / Mean peak area in Set 2) * 100
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1) The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.
-
The following diagram illustrates the experimental workflow for evaluating matrix effects.
Caption: Experimental workflow for matrix effect evaluation.
Conclusion
The use of a deuterated metabolite as an internal standard is strongly justified by its superior ability to mimic the analyte of interest throughout the entire bioanalytical process. This leads to more effective compensation for analytical variability, particularly matrix effects, resulting in higher accuracy and precision of quantitative data. While the initial cost of a deuterated standard may be higher than a structural analog, the investment is warranted by the increased data reliability and robustness of the analytical method, which is a critical consideration for researchers, scientists, and drug development professionals.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Bioanalytical Methods for Acetaminophen Glucuronide-d4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published single-laboratory validated methods for the quantification of Acetaminophen (B1664979) glucuronide-d4. While direct inter-laboratory comparison studies are not publicly available, this document summarizes the performance characteristics of various bioanalytical assays, offering insights into the expected range of precision, accuracy, and linearity across different methodologies. The data presented is crucial for researchers selecting or developing assays for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Comparative Analysis of Assay Performance
The following tables summarize the key performance metrics from several published studies that have validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of acetaminophen and its metabolites, including the glucuronide conjugate. The use of a deuterated internal standard like Acetaminophen glucuronide-d4 is a common practice to ensure accuracy and precision.
Table 1: Summary of Linearity in Acetaminophen Glucuronide Assays
| Study/Method Reference | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Gicquel et al. | Plasma | 250 - 20,000 | >0.99 |
| Li et al.[1] | Dried Blood Spot | 50 - 5,000 | Not explicitly stated for glucuronide |
| Waters Corporation | Plasma | 3.2 - 100 | >0.99 |
| Chen et al. | Plasma & Urine | 20 - 15,000 (Plasma), 500 - 60,000 (Urine) | Not explicitly stated for glucuronide |
Table 2: Summary of Precision and Accuracy in Acetaminophen Glucuronide Assays
| Study/Method Reference | Matrix | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (% Bias or Recovery) |
| Gicquel et al.[2] | Plasma | < 13.03 | < 11.75 | Within ±15% |
| Li et al. | Dried Blood Spot | Not explicitly stated for glucuronide | Not explicitly stated for glucuronide | Not explicitly stated for glucuronide |
| Waters Corporation | Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Chen et al.[3] | Plasma & Urine | 2.1 - 9.3 (Plasma), 3.2 - 10.8 (Urine) | 6.2 - 11.2 (Plasma), 8.3 - 10.6 (Urine) | 93.7% (Plasma), 92.3% (Urine) recovery |
Experimental Protocols
The methodologies employed in these studies, while all based on LC-MS/MS, show some variations in sample preparation and chromatographic conditions. These differences can contribute to variability in assay performance.
Method 1: Gicquel et al. (Plasma)[3]
-
Sample Preparation: A simple protein precipitation step.
-
Chromatography: Reversed-phase C18 column (3.0 µm, 2.1 × 100 mm).
-
Mobile Phase: Isocratic elution with aqueous 1% formic acid and methanol (B129727) (80:20, v/v).
-
Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
Method 2: Li et al. (Dried Blood Spot)[1]
-
Sample Preparation: Direct extraction from a 3-mm disc punched from a dried blood spot sample using methanol.
-
Chromatography: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Detection: LC-MS/MS. Baseline separation of acetaminophen, acetaminophen glucuronide, and acetaminophen sulfate (B86663) was achieved.[1]
Method 3: Waters Corporation (Plasma)[2]
-
Sample Preparation: Not detailed, but notes the method requires only 5 µL of plasma.
-
Chromatography: Reversed-phase UPLC.
-
Mobile Phase: Not detailed.
-
Detection: Positive ion MRM detection.
Method 4: Chen et al. (Plasma & Urine)
-
Sample Preparation: Protein precipitation for plasma samples and dilution for urine samples.
-
Chromatography: Utilmate C18 column (100 mm × 2.1 mm, 3.0 µm).
-
Mobile Phase: Acetonitrile-methanol-0.0875% formic acid water solution (4:4:92, v/v/v).
-
Detection: Positive ESI in MRM mode.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix, highlighting potential sources of variability.
References
- 1. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Acetaminophen Glucuronide-d4 Outperforms Non-Labeled Analogs as an Internal Standard
A detailed comparison for researchers in drug metabolism and clinical analysis.
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for analyzing drugs and their metabolites in complex biological matrices.[1] This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, Acetaminophen (B1664979) glucuronide-d4, and a non-labeled structural analog for the quantification of Acetaminophen glucuronide.
The consensus in the scientific community leans heavily towards the use of stable isotope-labeled internal standards (SIL-IS), like Acetaminophen glucuronide-d4, as they are considered the "gold standard" for quantitative bioanalysis.[1][2] The fundamental advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte of interest.[3] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in the analytical process.[4][5]
Performance Under the Microscope: A Data-Driven Comparison
| Validation Parameter | This compound (Expected Performance) | Non-Labeled Structural Analog (Potential Performance) | Rationale & Supporting Evidence |
| Linearity (r²) | >0.99 | >0.99 | Both can achieve good linearity; however, the use of a SIL-IS often leads to a more robust and reproducible linear response across a wide dynamic range.[6] |
| Intra-day Precision (%CV) | <15% | <15% | While both may meet regulatory acceptance criteria, SIL-IS typically provides lower variability due to better correction for random errors.[7] |
| Inter-day Precision (%CV) | <15% | Potentially >15% | The long-term reproducibility with a non-labeled analog can be compromised due to subtle differences in its behavior compared to the analyte over time and across different batches of reagents.[7] |
| Accuracy (%) | 85-115% | May deviate from 85-115% | The superior ability of a SIL-IS to mimic the analyte's behavior leads to more accurate quantification, especially in the presence of significant matrix effects.[7] |
| Recovery (%) | Consistent and similar to analyte | May be inconsistent and different from analyte | A non-labeled analog's different physicochemical properties can lead to differential extraction efficiency, compromising the correction for analyte loss during sample preparation. |
| Matrix Effect (%) | Effectively compensated | Incomplete or variable compensation | The co-elution and identical ionization behavior of a SIL-IS allow for effective normalization of ion suppression or enhancement. A non-labeled analog may experience different matrix effects than the analyte.[2][8][9] |
| Chromatographic Co-elution | Essential for optimal performance | May not perfectly co-elute | A slight difference in retention time between the analyte and a non-labeled analog can expose them to different matrix components, leading to differential matrix effects and inaccurate results.[4][10] |
The Critical Role of the Isotope Effect
A key consideration when using deuterated internal standards is the "isotope effect," which can sometimes lead to a slight chromatographic separation between the analyte and the internal standard.[4] This separation, even if minor, can result in differential matrix effects if the two compounds elute into regions of varying ion suppression or enhancement.[2][10] However, for most applications, the benefits of using a deuterated standard far outweigh this potential drawback, and careful chromatographic method development can minimize this effect.
Experimental Protocols: A Glimpse into the Lab
The following provides a generalized experimental protocol for the analysis of Acetaminophen glucuronide using an internal standard, based on common practices for similar analytes.
Sample Preparation: Protein Precipitation
-
To 50 µL of a biological sample (e.g., plasma, urine), add 150 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol) containing the internal standard (either this compound or the non-labeled analog) at a known concentration.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of acetaminophen and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Acetaminophen glucuronide and the internal standard are monitored.
Visualizing the Workflow and Molecular Differences
To better understand the role of the internal standard and the distinction between the two types, the following diagrams are provided.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to FDA Guidelines on Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is fundamental to the successful development of new therapeutics. The choice of an internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of bioanalytical data. The U.S. Food and Drug Administration (FDA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, provides a comprehensive framework for bioanalytical method validation, with a strong emphasis on the appropriate use of internal standards.
This guide offers an objective comparison of stable isotope-labeled internal standards (SIL-ISs) and their alternatives, supported by experimental data. It also provides detailed experimental protocols for key validation experiments to ensure compliance with regulatory expectations.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The FDA and the global scientific community consider SIL-ISs to be the "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-identical physicochemical nature to the analyte offers significant advantages in minimizing variability and ensuring data integrity.
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is a critical step in bioanalytical method development. While SIL-ISs are the preferred choice, practical considerations may sometimes necessitate the use of alternatives like structural analogs. The following table summarizes the key performance differences between these two types of internal standards.
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale for Performance |
| Accuracy & Precision | Superior | Generally good, but can be variable | SIL-ISs co-elute with the analyte, providing better compensation for variability in extraction, injection volume, and matrix effects.[2] |
| Matrix Effect Compensation | Excellent | Variable | The near-identical chemical properties of SIL-ISs ensure they experience the same ion suppression or enhancement as the analyte. Structural analogs may have different ionization efficiencies. |
| Extraction Recovery | Identical to analyte | Can differ from analyte | Differences in physicochemical properties of structural analogs can lead to variations in extraction efficiency compared to the analyte. |
| Chromatographic Behavior | Co-elutes with analyte (or has a slight, predictable shift with some deuterium (B1214612) labeling) | May have different retention times | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic run.[3] |
| Availability & Cost | Can be expensive and require custom synthesis | Often more readily available and less expensive | The synthesis of SIL-ISs can be a complex and time-consuming process. |
| Risk of Cross-Interference | Minimal, with appropriate mass difference (ideally ≥ 4 Da) | Higher, especially if fragmentation patterns are similar | Careful selection of a structural analog is necessary to avoid mass spectral overlap with the analyte. |
| Potential for Masking Issues | Can potentially mask issues with analyte stability or recovery if not carefully monitored | Less likely to mask issues due to inherent differences from the analyte | Because a SIL-IS behaves so similarly to the analyte, it can sometimes compensate for problems that should ideally be addressed during method development.[3] |
Quantitative Data Presentation
The superior performance of SIL-ISs is not merely theoretical. Experimental data from comparative studies consistently demonstrate significant improvements in assay performance. A notable example is the analysis of the anticancer agent Kahalalide F in human plasma.
Table 1: Comparison of Assay Performance for Kahalalide F using a SIL-IS vs. a Structural Analog IS
| Performance Metric | Method with Structural Analog IS | Method with SIL-IS | Significance |
| Mean Bias (%) | 96.8 | 100.3 | The SIL-IS method showed a bias not significantly different from the true value, while the structural analog method did.[2] |
| Standard Deviation of Bias (%) | 8.6 (n=284) | 7.6 (n=340) | The variance was significantly lower with the SIL-IS, indicating improved precision.[2] |
| Overall Assay Precision (CV%) | Improved with SIL-IS | Statistically significant improvement | The Levene's test showed that the variance using the SIL-IS was significantly lower (p=0.02).[2] |
Data adapted from Stokvis E, et al. Rapid Commun Mass Spectrom. 2005.[3]
This data clearly illustrates that the use of a SIL-IS can lead to a statistically significant improvement in both the accuracy and precision of a bioanalytical method.
Experimental Protocols
Adherence to the ICH M10 guideline requires the validation of several key bioanalytical parameters. The following are detailed methodologies for essential experiments related to the use of internal standards.
Protocol 1: Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS from other components in the biological matrix.
Methodology:
-
Blank Matrix Analysis: Analyze at least six independent sources of the biological matrix (e.g., plasma from six different individuals).
-
Interference Check:
-
Process and analyze each blank matrix to check for any interfering peaks at the retention times of the analyte and the IS.
-
Prepare a "zero sample" by spiking a blank matrix with the IS at the working concentration and analyze.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking a blank matrix with the analyte at the LLOQ concentration and the IS at the working concentration.
-
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the blank and zero samples should be ≤ 20% of the analyte response at the LLOQ.[4]
-
The response of any interfering peak at the retention time of the IS in the blank samples should be ≤ 5% of the IS response in the LLOQ sample.[4]
-
Protocol 2: Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision).
Methodology:
-
Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC (30-50% of calibration range), and high QC (at least 75% of the upper limit of quantification).[5]
-
Analysis: Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.
-
Calculations:
-
Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration for each QC level.
-
Precision: Calculate the coefficient of variation (CV) for the measured concentrations at each QC level, both within each run (intra-run) and between all runs (inter-run).
-
-
Acceptance Criteria:
Protocol 3: Matrix Effect
Objective: To evaluate the potential for the biological matrix to affect the ionization of the analyte and IS, leading to ion suppression or enhancement.
Methodology (Post-Extraction Addition):
-
Sample Sets: Prepare three sets of samples at low and high concentrations:
-
Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase or a suitable solvent.
-
Set 2 (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and IS.
-
Set 3 (Spiked Matrix): Spike the biological matrix with the analyte and IS, then perform the extraction.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples.
-
Matrix Factor (MF): Calculate the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).
-
IS-Normalized MF: The CV of the IS-normalized MF (MF of analyte / MF of IS) should not be greater than 15%.
-
-
Acceptance Criteria: The precision of the IS-normalized matrix factor across the different matrix sources should be ≤ 15% CV.[7]
Mandatory Visualizations
Experimental Workflow for Internal Standard Validation
Caption: Workflow for validating an internal standard in bioanalysis.
Logical Relationship in Internal Standard Selection
Caption: Decision pathway for internal standard selection in bioanalysis.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. eijppr.com [eijppr.com]
Safety Operating Guide
Proper Disposal of Acetaminophen Glucuronide-d4 in a Laboratory Setting
For researchers and scientists engaged in drug development and related fields, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Acetaminophen glucuronide-d4, ensuring compliance with general laboratory waste management protocols.
Immediate Safety and Disposal Plan
The primary approach for the disposal of this compound is to treat it as a chemical waste. It should not be disposed of down the drain or in regular trash.[1] The compound must be collected, properly labeled, and disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: Treat this compound as a non-hazardous chemical waste unless it is mixed with other hazardous materials. Always consult the Safety Data Sheet (SDS) for the specific compound for any special handling instructions.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible chemicals. It is best practice to collect deuterated solvent waste separately.[1]
2. Personal Protective Equipment (PPE):
-
Standard Laboratory PPE: When handling the waste, wear appropriate personal protective equipment, including a lab coat, safety glasses or goggles, and nitrile gloves.[1]
3. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect the waste in a container that is compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[2]
4. Labeling of Waste Containers:
-
Clear and Accurate Labeling: The waste container must be clearly labeled as "Hazardous Waste."[1]
-
Required Information: The label must include the chemical name "this compound" and the date when waste was first added to the container (accumulation start date).
5. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Follow Storage Limits: Adhere to the quantitative limits for storing hazardous waste in an SAA.
6. Arrange for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Once the container is full or has been in accumulation for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Quantitative Data for Laboratory Waste Storage
The following table summarizes the general quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area (SAA) as per typical regulations. Always confirm these values with your institution's specific policies.
| Waste Type | Maximum Volume/Weight in SAA | Maximum Accumulation Time in SAA |
| Non-Acute Hazardous Waste | 55 gallons | 1 year |
| Acute Hazardous Waste (liquid) | 1 quart | 1 year |
| Acute Hazardous Waste (solid) | 1 kilogram | 1 year |
Note: Once the maximum volume or weight is reached, the waste must be moved from the SAA within three days.
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Acetaminophen Glucuronide-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential procedural information for the safe management of Acetaminophen glucuronide-d4 in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | To prevent inhalation of the compound, especially when handling the powder form. Use in a well-ventilated area, preferably a chemical fume hood. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | OSHA-approved safety goggles or glasses.[2] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing.[2] | To prevent skin exposure. A safety shower and eye wash station should be readily accessible.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a designated area, such as a chemical fume hood, to control airborne particles.
-
Weighing and Aliquoting : Handle the solid form with care to avoid generating dust. Use appropriate tools for weighing and transferring the compound.
-
Dissolving : When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work area to decontaminate surfaces.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential harm to others.
-
Waste Collection : All waste materials, including unused compounds, contaminated PPE, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : Do not dispose of this compound down the drain or in regular trash.[1] Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations for chemical waste.[2] Consider using a licensed professional waste disposal service.
-
Decontamination of Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
